Methyl 4-aminobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGLZHHFGHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13031-60-2 (hydrochloride) | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10954242 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-07-8 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate, also known as methyl-γ-aminobutyrate, is the methyl ester of the non-proteinogenic amino acid γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This document provides a comprehensive overview of the physical and chemical properties of this compound and its more commonly available hydrochloride salt. It includes detailed tables of physical constants, experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and biological significance. Visualizations of a key biological pathway and a representative experimental workflow are provided to further elucidate its role and synthesis.
Physical Properties
This compound is a colorless liquid at room temperature, while its hydrochloride salt is a white to off-white crystalline solid. The physical properties of both the free base and the hydrochloride salt are summarized in the tables below.
Table 1: Physical Properties of this compound (Free Base)
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | Not available | |
| Boiling Point | 75-77 °C at 12 mmHg | |
| Density | 1.012 g/cm³ | |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [2] |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 120-125 °C | [5] |
| Solubility | Soluble in water and DMSO (~30 mg/mL). | [5] |
Chemical Properties and Reactivity
This compound possesses two primary reactive sites: the primary amine and the methyl ester. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Acylation and Amide Formation (Aminolysis)
The primary amine of this compound can readily undergo acylation reactions with acyl chlorides, anhydrides, or other esters to form amides. This reactivity is fundamental to its use in peptide synthesis, where the amine group can form a peptide bond with the carboxylic acid of another amino acid.
The ester group can also react with other amines in a process called aminolysis to form a new amide and methanol. This transamidation reaction is typically slower than the acylation of the primary amine.
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 4-aminobutanoic acid (GABA).
Biological Role and Signaling Pathways
As a derivative of GABA, this compound is of significant interest in neuroscience and pharmacology. It is studied for its potential to modulate the GABAergic system.[2] The GABAergic signaling pathway is crucial for regulating neuronal excitability. A simplified representation of a GABAergic synapse is depicted below.
Caption: Simplified diagram of a GABAergic synapse.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a common method for the synthesis of this compound hydrochloride from 4-aminobutyric acid (GABA).
Materials:
-
4-aminobutyric acid (GABA)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or anhydrous HCl gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure: [6]
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutyric acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the mixture. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound hydrochloride. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
The following diagram illustrates the general workflow for this synthesis and purification.
Caption: Workflow for the synthesis of this compound HCl.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
Sample Preparation:
-
Dissolve a small amount of this compound or its hydrochloride salt in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube to the appropriate height.
Data Acquisition (General Parameters):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Expected Spectral Data for this compound (Free Base in CDCl₃):
-
¹H NMR:
-
~3.67 ppm (s, 3H, -OCH₃)
-
~2.75 ppm (t, 2H, -CH₂-NH₂)
-
~2.30 ppm (t, 2H, -CH₂-C=O)
-
~1.80 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
~1.50 ppm (br s, 2H, -NH₂)
-
-
¹³C NMR:
-
~174 ppm (C=O)
-
~51 ppm (-OCH₃)
-
~42 ppm (-CH₂-NH₂)
-
~35 ppm (-CH₂-C=O)
-
~28 ppm (-CH₂-CH₂-CH₂-)
-
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion
This compound is a valuable chemical entity with distinct physical and chemical properties that make it a useful tool in synthetic chemistry and a compound of interest in the study of neurobiology. Its dual functionality as both a primary amine and a methyl ester allows for a range of chemical modifications, while its structural relationship to GABA provides a basis for its potential biological activity. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound for research and development purposes.
References
- 1. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 4. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. prepchem.com [prepchem.com]
Methyl 4-aminobutanoate CAS number and molecular structure.
A Technical Guide to Methyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as the methyl ester of γ-aminobutyric acid (GABA), is a pivotal chemical compound in neuroscience and medicinal chemistry.[1][2] As a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA, this compound serves as a valuable pro-drug and a versatile synthetic building block.[3][4] Its ability to cross the blood-brain barrier, a feat GABA itself cannot easily accomplish, makes it a significant tool for studying the GABAergic system.[4] This document provides a comprehensive technical overview of this compound, its properties, synthesis, and its role in biological systems, tailored for a scientific audience.
Core Chemical and Physical Data
This compound is the methyl ester resulting from the formal condensation of gamma-aminobutyric acid with methanol (B129727).[1][2] It is commonly handled in its free base form or as a more stable hydrochloride salt.
-
Chemical Abstracts Service (CAS) Number :
-
Molecular Structure :
Physicochemical Properties
The key quantitative properties of this compound and its hydrochloride salt are summarized in the table below for easy comparison.
| Property | This compound (Base) | This compound HCl |
| Molecular Weight | 117.15 g/mol [1][7] | 153.61 g/mol [5][6][8] |
| Appearance | Colorless liquid[7] | White to off-white crystals/powder[3][8] |
| Melting Point | -40 °C[7] | 120-125 °C[6][8] |
| Boiling Point | 203.9 °C[7] | N/A |
| Density | 1.010 g/cm³[7] | N/A |
| Solubility | Soluble in polar solvents (e.g., water, ethanol)[3][7] | Soluble in DMSO (≥30 mg/mL)[2] |
Synthesis and Experimental Protocols
The synthesis of this compound hydrochloride is typically achieved through the esterification of 4-aminobutyric acid. Below are two common and effective laboratory-scale protocols.
Protocol 1: Fischer Esterification with Anhydrous HCl
This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]
Methodology:
-
Suspend 4-aminobutyric acid (0.2 mole, 20.64 g) in 200 mL of methanol in a round-bottom flask at room temperature.[9]
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas into the heterogeneous mixture. The reaction is exothermic and may warm to a gentle reflux.[9]
-
After approximately 5 minutes of HCl addition, submerge the flask in a 0°C ice bath to control the temperature.[9]
-
Continue the addition of HCl gas for an additional 5 minutes while cooling.[9]
-
Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.[9]
-
Following the reflux period, remove the solvent by evaporation in vacuo.[9]
-
The resulting product is this compound hydrochloride, obtained as a white solid, which can be used in subsequent steps without further purification.[9]
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)
This convenient method utilizes TMSCl to generate HCl in situ, facilitating esterification at room temperature.[10][11]
Methodology:
-
Place the amino acid (0.1 mol) in a suitable round-bottom flask.[10]
-
With magnetic stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).[10]
-
Add 100 mL of methanol to the flask. The resulting solution or suspension is stirred at room temperature.[10]
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[10]
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product, amino acid ester hydrochloride.[10]
Biological Activity and Applications in Drug Development
This compound's primary significance lies in its relationship with GABA. It functions as a precursor or pro-drug that can effectively deliver GABA to the central nervous system.[4]
-
Blood-Brain Barrier Permeation : Unlike GABA, this compound hydrochloride is capable of crossing the blood-brain barrier after administration.[4]
-
Conversion to GABA : Once in the brain, it is hydrolyzed by endogenous esterases into 4-aminobutyric acid (GABA) and methanol.[4]
-
GABAergic System Modulation : The resulting GABA can then exert its inhibitory effects. The pro-drug has been shown to inhibit GABA binding to synaptic membranes, activate the release of GABA, and inhibit its uptake by synaptosomes.[4]
-
Therapeutic Potential : Because of these properties, it has been investigated for its neuroprotective and anticonvulsant effects.[3][4][7]
-
Synthetic Building Block : The molecule contains both an amine and an ester group, making it a highly versatile building block for creating more complex molecules.[3] It is particularly useful in the synthesis of lactams, such as 2-pyrrolidinone, and other novel compounds with potential pharmacological activity.[3][7]
Role in GABA Signaling Pathway
The compound itself does not have a unique signaling pathway but rather serves as a delivery vehicle for the active neurotransmitter, GABA. The GABA signaling pathway is a cornerstone of inhibitory neurotransmission in the brain.[12]
The process begins with the systemic administration of this compound, which crosses the blood-brain barrier. In the brain, it is enzymatically converted to GABA. This newly synthesized GABA contributes to the overall pool of the neurotransmitter, which then binds to ionotropic GABA-A or metabotropic GABA-B receptors on post-synaptic neurons. This binding event typically leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.
References
- 1. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 4. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound HCL [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Entity - GO:0007214 [biokb.lcsb.uni.lu]
The Enigmatic Role of Methyl 4-aminobutanoate in Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuropharmacology and drug development. Its enhanced lipophilicity compared to GABA suggests its potential as a prodrug capable of traversing the blood-brain barrier to modulate central nervous system activity. This technical guide provides a comprehensive overview of the biological importance of this compound, focusing on its role in biochemical pathways, its interaction with the GABAergic system, and its metabolic fate. Detailed experimental protocols for studying this molecule, alongside quantitative data from relevant studies, are presented to facilitate further research and development in this area.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its therapeutic potential in a range of neurological and psychiatric disorders is well-established; however, its clinical utility is limited by its poor ability to cross the blood-brain barrier.[3] This has led to the exploration of various prodrug strategies, including the esterification of GABA to enhance its lipophilicity and facilitate its entry into the brain.
This compound (also known as GABA methyl ester) is a simple ester of GABA that has been investigated as a potential GABA prodrug.[4][5] The core concept is that this more lipophilic molecule can penetrate the central nervous system, where it is subsequently hydrolyzed by endogenous esterases to release GABA, thereby augmenting inhibitory neurotransmission. This guide delves into the biochemical underpinnings of this process, from its interaction with GABA receptors to its metabolic conversion and potential alternative pathways.
Biochemical Pathways and Mechanisms of Action
The primary biochemical significance of this compound lies in its role as a precursor to GABA. Upon entering a biological system, it is hypothesized to undergo enzymatic hydrolysis to yield GABA and methanol.
The GABAergic System
The GABAergic system is the primary inhibitory network in the brain, balancing neuronal excitation.[6] This system includes GABA, its synthesizing and degrading enzymes, and its receptors. There are two main classes of GABA receptors: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors.[3] The activation of these receptors typically leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
Interaction with GABA Receptors
Table 1: Representative Binding Affinities of GABAergic Compounds
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| GABA | GABAA | 10-1000 | - | [7] |
| Muscimol | GABAA | 2-10 | - | [7] |
| Baclofen | GABAB | - | 320 | [7] |
Note: Data for this compound is not available. The values presented are for GABA and related compounds to provide context for the experimental design.
Metabolic Conversion to GABA
The central hypothesis for the biological activity of this compound is its conversion to GABA in the brain. This hydrolysis is catalyzed by esterase enzymes, which are abundant in various tissues, including the brain.
Table 2: Representative Kinetic Parameters for Esterase Activity
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Reference |
| p-Nitrophenyl acetate | Pig Liver Esterase | 0.4 | 12.5 | [8] |
| Ethyl Butyrate | Porcine Liver Esterase | - | - | [8] |
Note: Specific kinetic data for the hydrolysis of this compound is not available. The data presented is for common esterase substrates to provide a comparative context.
Experimental Protocols
To facilitate further investigation into the biological role of this compound, this section provides detailed methodologies for key experiments.
Synthesis and Purification of this compound Hydrochloride
A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobutyric acid.[9]
Protocol:
-
Suspend 4-aminobutyric acid in anhydrous methanol.
-
Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the suspension.
-
Reflux the reaction mixture under a nitrogen atmosphere for several hours.
-
Remove the solvent in vacuo to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound hydrochloride.
GABA Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for GABAA receptors and can be used to determine the binding affinity of this compound.[10][11]
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membranes repeatedly to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the brain membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.
-
Incubate at 4°C for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis and HPLC Analysis
This protocol allows for the in vivo measurement of this compound and GABA concentrations in the brain of a freely moving animal.[12][13][14]
Protocol:
-
Surgical Implantation:
-
Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate standard curves for both this compound and GABA.
-
Calculate the concentrations of both compounds in the dialysate samples over time.
-
Conclusion and Future Directions
This compound holds promise as a research tool and a potential therapeutic agent for modulating the GABAergic system. Its ability to act as a GABA prodrug offers a potential solution to the delivery challenges associated with GABA itself. However, a significant gap remains in our understanding of its specific pharmacological and pharmacokinetic profile.
Future research should focus on obtaining quantitative data for the binding affinity of this compound to GABA receptor subtypes and the kinetic parameters of its hydrolysis by various esterases. In vivo studies are needed to definitively quantify its brain uptake, conversion rate to GABA, and the resulting physiological effects. Furthermore, exploration of potential alternative metabolic pathways beyond simple hydrolysis will provide a more complete picture of its biological importance. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate these critical next steps in unraveling the full potential of this compound in neuroscience and drug development.
References
- 1. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 酯酶的酶促测定 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 14. news-medical.net [news-medical.net]
- 15. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-aminobutanoate: A Technical Guide to its Synthesis from L-Glutamic Acid and its Role in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate, also known as methyl γ-aminobutyrate or GABA methyl ester, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural relationship with L-glutamic acid, the primary excitatory neurotransmitter, places it at a crucial intersection of neuronal signaling pathways. L-glutamic acid is the metabolic precursor to GABA, which can then be esterified to produce this compound. This technical guide provides an in-depth overview of this compound, focusing on its synthesis from L-glutamic acid, its chemical and physical properties, and its applications as a versatile building block in medicinal chemistry and neuroscience research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to synthesize, characterize, and utilize this important compound.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its hydrochloride salt is a white to off-white crystalline solid.[2] The presence of both an amino group and an ester functional group imparts a polar nature to the molecule, influencing its solubility and reactivity.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [3][4] |
| Molecular Weight | 117.15 g/mol | [3][4] |
| CAS Number | 638-39-1 (free base), 13031-60-2 (hydrochloride) | [1] |
| Appearance | Colorless liquid (free base), White to almost white powder (hydrochloride) | [1][2] |
| Melting Point | -40.0 °C (free base), 120-125 °C (hydrochloride) | [1][2] |
| Boiling Point | 203.9 °C | [1] |
| Density | 1.010 g/cm³ | [1] |
| Solubility | Soluble in polar solvents like water. | [1] |
Synthesis from L-Glutamic Acid
The synthesis of this compound from L-glutamic acid is a two-step process. The first step involves the enzymatic decarboxylation of L-glutamic acid to produce γ-aminobutyric acid (GABA). The second step is the esterification of GABA to yield the final product.
Step 1: Enzymatic Decarboxylation of L-Glutamic Acid to γ-Aminobutyric Acid (GABA)
This biotransformation is catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD), which requires pyridoxal-5'-phosphate (PLP) as a cofactor.[3]
Experimental Protocol:
-
Materials: L-glutamic acid, glutamate decarboxylase (GAD) from a suitable source (e.g., E. coli or Lupinus albus seeds), pyridoxal-5'-phosphate (PLP), sodium phosphate (B84403) buffer (pH 5.7).[5]
-
Procedure:
-
Prepare a solution of L-glutamic acid in sodium phosphate buffer (pH 5.7).
-
Add pyridoxal-5'-phosphate to the solution.
-
Introduce the purified glutamate decarboxylase enzyme to the reaction mixture.
-
Incubate the reaction mixture at 37°C for a sufficient duration (e.g., 60 minutes) to allow for the conversion of L-glutamic acid to GABA.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is typically stopped by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[5]
-
The precipitated protein is removed by centrifugation.
-
The supernatant containing GABA can be purified using techniques like paper chromatography or column chromatography.[5]
-
-
Yield: The yield of this enzymatic conversion can be influenced by factors such as enzyme activity, substrate concentration, and reaction conditions. Some studies have reported that the product, GABA, can act as an inhibitor of the enzyme, limiting the yield to around 20-25%.[5]
Step 2: Esterification of γ-Aminobutyric Acid (GABA) to this compound
The resulting GABA can be esterified to its methyl ester. A common method involves the use of methanol (B129727) in the presence of an acid catalyst.
Experimental Protocol:
-
Materials: 4-Aminobutyric acid (GABA), anhydrous methanol, anhydrous hydrogen chloride (HCl) gas or a reagent that generates HCl in situ, such as thionyl chloride or chlorotrimethylsilane (B32843).
-
Procedure using Anhydrous HCl:
-
Suspend 4-aminobutyric acid in anhydrous methanol at room temperature.
-
Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and may require cooling in an ice bath.
-
After the addition of HCl, reflux the reaction mixture for several hours (e.g., 17 hours).
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
The product can be further purified by recrystallization.
-
-
Procedure using Chlorotrimethylsilane:
-
To a suspension of 4-aminobutyric acid in methanol, slowly add freshly distilled chlorotrimethylsilane at room temperature with stirring.
-
Stir the resulting solution or suspension at room temperature until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture on a rotary evaporator to yield the product as its hydrochloride salt.
-
-
Yield: This esterification reaction typically proceeds with good to excellent yields.
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | s | 3H | -OCH₃ |
| ~2.9 | t | 2H | -CH₂-NH₂ |
| ~2.4 | t | 2H | -CH₂-C=O |
| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (ester) |
| ~51 | -OCH₃ |
| ~41 | -CH₂-NH₂ |
| ~31 | -CH₂-C=O |
| ~24 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 117. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) resulting in a fragment at m/z = 86, and cleavage at the α-position to the nitrogen, leading to characteristic fragments.
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3250 | N-H stretch (primary amine) |
| 2960-2850 | C-H stretch (alkane) |
| 1735-1750 | C=O stretch (ester) |
| 1250-1000 | C-O stretch (ester) |
| 1650-1580 | N-H bend (primary amine) |
Biological Context and Drug Development Applications
This compound serves as a valuable tool in neuroscience research and as a precursor for the synthesis of various pharmacologically active compounds. Its primary biological relevance stems from its relationship with the GABAergic system.
The GABAergic Signaling Pathway
GABA is the main inhibitory neurotransmitter in the brain, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[6] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. This compound and its derivatives can modulate this pathway, making them attractive targets for drug development.
The following diagram illustrates the key components of a GABAergic synapse.
Caption: Overview of the GABAergic signaling pathway at the synapse.
Role in Drug Development
This compound's utility in drug development is primarily as a scaffold or starting material for the synthesis of more complex molecules with therapeutic potential. By modifying its structure, researchers can design novel GABA analogs with improved pharmacokinetic and pharmacodynamic properties. These modifications can be aimed at:
-
Increasing Blood-Brain Barrier Permeability: GABA itself has limited ability to cross the blood-brain barrier. Esterification to this compound is one strategy to increase its lipophilicity, potentially enhancing its ability to enter the central nervous system.
-
Targeting Specific GABA Receptor Subtypes: The GABA-A and GABA-B receptors have multiple subtypes with distinct physiological roles.[6] Designing molecules that selectively target specific subtypes can lead to more targeted therapies with fewer side effects.
-
Developing Prodrugs: this compound can be considered a prodrug of GABA, as it can be hydrolyzed in vivo to release the active neurotransmitter. This approach can be used to improve drug delivery and bioavailability.
The development of GABAergic drugs is an active area of research for treating a wide range of neurological and psychiatric conditions. The versatility of this compound as a synthetic intermediate makes it a valuable compound for medicinal chemists working in this field.
Conclusion
This compound is a key derivative of L-glutamic acid with significant importance in the fields of chemistry and neuroscience. Its synthesis, rooted in the fundamental biochemical conversion of glutamate to GABA, provides a bridge between the primary excitatory and inhibitory neurotransmitter systems in the brain. The detailed experimental protocols and comprehensive data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile molecule. A thorough understanding of its synthesis, properties, and biological context is essential for leveraging this compound in the design and development of novel therapeutics targeting the GABAergic system.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. revistas.unav.edu [revistas.unav.edu]
- 6. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
The Potential Neuroprotective Effects of Methyl 4-aminobutanoate: A Technical Guide
Introduction
Methyl 4-aminobutanoate, also known as methyl gamma-aminobutyrate (B1235393) or GABA methyl ester, is the methyl ester derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] While GABA itself plays a crucial role in maintaining the balance between neuronal excitation and inhibition, its therapeutic application for CNS disorders is limited by its inability to efficiently cross the blood-brain barrier (BBB). This compound, as a more lipophilic ester prodrug, presents a promising strategy to overcome this limitation. Evidence suggests that it can penetrate the CNS, where it is subsequently hydrolyzed to release GABA, thereby augmenting GABAergic neurotransmission. This guide explores the theoretical framework and available evidence supporting the potential neuroprotective effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols required for its evaluation.
Pharmacokinetics and Mechanism of Action
The primary hypothesis for the neuroprotective action of this compound is its function as a CNS-penetrant prodrug for GABA. Early pharmacological studies have shown that this compound hydrochloride is capable of crossing the blood-brain barrier following systemic administration in rats.[3] Once within the CNS, it is believed to be rapidly hydrolyzed by endogenous esterases in brain tissue to yield GABA and methanol.[4]
This bio-activation is critical, as the subsequent increase in local GABA concentration is expected to potentiate its inhibitory effects. By activating GABA receptors (GABA-A and GABA-B), the released GABA can counteract the excessive neuronal excitation, or excitotoxicity, which is a common pathological hallmark of various neurodegenerative diseases and acute brain injuries like ischemic stroke.
Core Neuroprotective Signaling Pathways
The neuroprotective effects stemming from augmented GABAergic activity are multifaceted. They primarily involve the counteraction of glutamate-induced excitotoxicity, a major driver of neuronal death in ischemic conditions.
-
Inhibition of Excitotoxicity: Glutamate, the primary excitatory neurotransmitter, can cause neuronal damage through excessive activation of its receptors (e.g., NMDA and AMPA receptors), leading to a massive influx of Ca²⁺ ions. This ionic dysregulation activates downstream catabolic enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately triggers apoptotic and necrotic cell death pathways. GABA, by activating GABA-A receptors, causes an influx of Cl⁻ ions, which hyperpolarizes the neuron. This hyperpolarization increases the threshold for neuronal firing, making the neuron less susceptible to excitatory stimuli and thereby reducing the damaging effects of excessive glutamate.
-
Modulation of Nitric Oxide Synthase (nNOS): Excitotoxic stimulation of NMDA receptors is tightly linked to the activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). While NO has physiological roles, its overproduction during excitotoxicity contributes to oxidative stress and neuronal damage. Studies have shown that activation of GABA receptors can exert neuroprotective effects by increasing the inhibitory phosphorylation of nNOS at Ser847. This is achieved by enhancing the interaction between nNOS and Postsynaptic Density-95 (PSD95) and by inhibiting protein phosphatases that would otherwise dephosphorylate nNOS. This pathway effectively dampens the production of neurotoxic levels of NO during an ischemic insult.
Quantitative Data (Comparative)
| Compound | Model System | Assay | Key Finding | Reference |
| Muscimol (B1676869) | Rat Hippocampal Slice Cultures | Oxygen-Glucose Deprivation (OGD) | 25 µM muscimol significantly reduced cell death in CA1 and dentate neurons. | [5] |
| Isoflurane (B1672236) | Rat Hippocampal Slice Cultures | Oxygen-Glucose Deprivation (OGD) | 1% isoflurane (a GABA-A potentiator) reduced cell death to control levels. | [5] |
| Muscimol & Baclofen | In vivo Rat Model | Transient Global Ischemia | Combination of agonists significantly protected neurons from ischemia/reperfusion injury. | [6] |
Experimental Protocols
To empirically validate the neuroprotective potential of this compound, a series of standardized in vitro and in vivo experiments are required.
In Vitro Neuroprotection Assay: MTT Assay with Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride
-
Oxidative stressor (e.g., H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing different concentrations of the compound. Include a vehicle control. Incubate for 1-2 hours.
-
Induction of Injury: Add the oxidative stressor (e.g., a final concentration of 100 µM H₂O₂) to all wells except the negative control. Incubate for 18-24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ (effective concentration for 50% protection).
-
In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in a controlled in vitro setting using primary neuronal cultures or organotypic slices.
-
Model: Primary cortical neurons or organotypic hippocampal slice cultures.
-
Materials:
-
Neuronal culture
-
Normal culture medium (e.g., Neurobasal)
-
Glucose-free medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
This compound
-
Cell death marker (e.g., Propidium Iodide or LDH assay kit)
-
-
Procedure:
-
Preparation: Culture primary neurons or hippocampal slices according to standard protocols.
-
Pre-treatment: Treat the cultures with various concentrations of this compound for a designated period (e.g., 1 hour) before OGD.
-
OGD Induction: Wash the cultures and replace the normal medium with glucose-free medium. Place the cultures in a hypoxic chamber for a duration determined by the model's sensitivity (e.g., 60-90 minutes).
-
Reperfusion: Remove cultures from the chamber, replace the OGD medium with normal, glucose-containing medium (which may also contain the test compound), and return them to a normoxic incubator.
-
Assessment of Cell Death: At a specified time post-reperfusion (e.g., 24 hours), assess neuronal death using a fluorescent dye like Propidium Iodide (which stains the nuclei of dead cells) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Analysis: Quantify cell death in treated groups relative to the OGD-only control group to determine the neuroprotective effect.
-
Conclusion and Future Directions
This compound stands as a compound of significant interest for neuroprotection due to its logical design as a blood-brain barrier-penetrant prodrug of GABA. The theoretical basis for its efficacy is strong, rooted in the well-established role of GABA in counteracting excitotoxicity, a central mechanism in many neurological disorders. However, the lack of direct experimental validation is a critical gap in the current literature.
Future research must focus on empirically testing this hypothesis. Comprehensive in vitro studies using models of oxidative stress, excitotoxicity, and oxygen-glucose deprivation are necessary to establish a direct neuroprotective effect and determine its potency. Subsequent in vivo studies in animal models of ischemic stroke or neurodegeneration will be essential to validate these findings, assess its pharmacokinetic/pharmacodynamic profile in the CNS, and confirm its potential as a therapeutic agent.
References
- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. file.selleck.co.jp [file.selleck.co.jp]
- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]
The Role of Methyl 4-aminobutanoate in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), represents a chemical entity of significant interest in neuroscience and pharmacology. This technical guide provides a comprehensive overview of its role in neurotransmission, primarily focusing on its function as a prodrug for GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). This document details its mechanism of action, blood-brain barrier permeability, and enzymatic conversion to GABA. Furthermore, it furnishes detailed experimental protocols for the characterization of its pharmacological profile and mandatory visualizations of key signaling pathways and experimental workflows.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian brain, playing a crucial role in reducing neuronal excitability. Its therapeutic potential in a variety of neurological and psychiatric disorders is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to efficiently cross the blood-brain barrier (BBB)[1]. To overcome this limitation, various prodrug strategies have been developed, including the esterification of GABA to increase its lipophilicity. This compound (also known as GABA methyl ester) is one such derivative, designed to facilitate entry into the CNS, where it is subsequently hydrolyzed to release the active neurotransmitter, GABA[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its ester functional group increases its lipid solubility compared to the zwitterionic GABA, a key factor in its ability to traverse the BBB.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| CAS Number | 3251-07-8 (free base) | [3] |
| Synonyms | GABA methyl ester, Methyl 4-aminobutyrate | [3] |
| Solubility | Soluble in water and ethanol | [4] |
Mechanism of Action in Neurotransmission
The primary role of this compound in neurotransmission is that of a GABA prodrug . Following systemic administration, it crosses the blood-brain barrier and is subsequently hydrolyzed by esterases within the brain to yield GABA and methanol[2]. The liberated GABA then exerts its inhibitory effects by acting on its cognate receptors, GABA-A and GABA-B.
Blood-Brain Barrier Permeation and Hydrolysis
Studies have confirmed that this compound hydrochloride can cross the blood-brain barrier after intracardiac administration in rats[2]. Once in the CNS, it is hydrolyzed by brain homogenates to GABA[2]. The efficiency of this process is crucial for its pharmacological activity.
Interaction with GABAergic Systems
While the primary mechanism is through its conversion to GABA, evidence suggests that this compound may also have direct effects on the GABAergic system. It has been reported to act as an inhibitor of GABA binding to crude synaptic plasma membranes and to activate the release and inhibit the uptake of GABA by rat synaptosomes[2]. However, quantitative data on its binding affinity to GABA-A and GABA-B receptors are currently lacking in the literature.
GABA Receptor Signaling Pathways
Once converted to GABA, the neurotransmitter activates two main classes of receptors: GABA-A and GABA-B.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻)[5]. Activation by GABA leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals[6]. Their activation leads to the inhibition of adenylyl cyclase and the modulation of K⁺ and Ca²⁺ channels, resulting in a decrease in neuronal excitability.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the role of this compound in neurotransmission.
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard procedures for determining the affinity of a test compound for the GABA-A receptor[7].
Objective: To determine the binding affinity (IC₅₀) of this compound for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [³H]Muscimol (e.g., 2 nM).
-
For total binding, add buffer only.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).
-
For competition binding, add varying concentrations of this compound.
-
Add the brain membrane preparation to each tube and incubate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
In Vitro Hydrolysis of this compound in Brain Homogenates
This protocol is designed to quantify the rate of conversion of this compound to GABA in brain tissue.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by brain esterases.
Materials:
-
Rat brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system
-
Internal standards (e.g., deuterated GABA and deuterated this compound)
Procedure:
-
Prepare a 10% (w/v) brain homogenate in ice-cold PBS.
-
Incubate aliquots of the homogenate at 37°C.
-
At time zero, add varying concentrations of this compound to the homogenate aliquots.
-
At various time points, take samples and immediately quench the enzymatic reaction (e.g., by adding ice-cold acetonitrile).
-
Add internal standards to the quenched samples.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and GABA using a validated LC-MS/MS method.
-
Plot the initial velocity of GABA formation against the substrate (this compound) concentration.
-
Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.
Conclusion
This compound serves as a promising prodrug for delivering GABA to the central nervous system. Its increased lipophilicity allows it to cross the blood-brain barrier, where it is enzymatically converted to the active neurotransmitter. While its direct interactions with the GABAergic system require further quantitative characterization, its primary role in neurotransmission is to augment the brain's natural inhibitory signaling by increasing the local concentration of GABA. The experimental protocols provided in this guide offer a framework for the detailed investigation of its pharmacokinetic and pharmacodynamic properties, which is essential for its potential development as a therapeutic agent for neurological disorders.
References
- 1. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 2. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-Aminobutanoate: A Brain-Permeant GABA Prodrug with Neuromodulatory Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), is a significant GABA derivative with the crucial ability to traverse the blood-brain barrier. In the central nervous system, it undergoes hydrolysis to yield GABA, the primary inhibitory neurotransmitter. This conversion allows this compound to function as a prodrug, delivering GABA to the brain and thereby modulating GABAergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its pharmacological significance as a GABA derivative. The document details its interactions with GABAergic systems, summarizing available quantitative data on its biological activities. Furthermore, it provides detailed experimental protocols for its synthesis and for the assessment of GABA receptor binding, offering a valuable resource for researchers in neuroscience and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] Its therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to effectively cross the blood-brain barrier (BBB).
This compound (also known as GABA methyl ester) is a chemical derivative of GABA designed to overcome this limitation.[2][3] By masking the polar carboxyl group of GABA through esterification, this compound exhibits increased lipophilicity, facilitating its passage across the BBB. Once in the CNS, it is enzymatically hydrolyzed, releasing GABA and effectively elevating its concentrations in the brain. This prodrug strategy makes this compound a valuable tool for studying the central effects of GABA and a potential therapeutic agent in its own right.
This guide will delve into the chemical and pharmacological properties of this compound, its synthesis, and its significance as a GABA derivative.
Chemical and Physical Properties
This compound is the methyl ester formed from the formal condensation of the carboxylic acid group of GABA with methanol (B129727).[2] It is a colorless liquid at room temperature, while its hydrochloride salt is a crystalline solid.[4]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -40 °C | [4] |
| Boiling Point | 203.9 °C | [4] |
| Density | 1.010 g/cm³ | [4] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound Hydrochloride
The most common synthesis of this compound is achieved through the Fischer esterification of GABA with methanol in the presence of an acid catalyst. The hydrochloride salt is often prepared to improve stability and handling.
Experimental Protocol: Synthesis via Fischer Esterification
Materials:
-
4-aminobutyric acid (GABA)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Reaction flask with a condenser and magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend 4-aminobutyric acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous hydrogen chloride gas through the mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.
Biological Significance and Pharmacological Effects
The primary significance of this compound lies in its ability to act as a CNS-permeant prodrug of GABA.
Blood-Brain Barrier Permeability and Conversion to GABA
An early study demonstrated that this compound hydrochloride can cross the blood-brain barrier following systemic administration in rats. Once in the brain, it is hydrolyzed by esterases to form GABA. This in-situ generation of GABA is the key to its pharmacological activity.
Interaction with the GABAergic System
Research indicates that this compound interacts with multiple components of the GABAergic system:
-
Inhibition of GABA Binding: It has been shown to act as an inhibitor of GABA binding to crude synaptic plasma membranes.
-
Modulation of GABA Transport: The compound can activate the release and inhibit the uptake of GABA by synaptosomes.
In Vivo Pharmacological Effects
Preclinical studies have revealed several in vivo effects of this compound, consistent with enhanced GABAergic neurotransmission:
-
Anticonvulsant Activity: It has been shown to decrease isoniazid-induced convulsions in rats.
-
Anti-aggressive Effects: The compound has demonstrated an anti-aggressive effect in animal models.
Quantitative Pharmacological Data
| Parameter | Species | Value |
| LD50 (Lethal Dose, 50%) | Mouse | 1300 mg/kg |
| LD50 (Lethal Dose, 50%) | Rat | 950 mg/kg |
Table 2: Acute Toxicity of this compound Hydrochloride.
Experimental Protocols for Biological Evaluation
GABA Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound, such as this compound, for GABA-A receptors.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol)
-
Non-specific binding agent (e.g., unlabeled GABA)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Centrifuge
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in binding buffer and recentrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration.
Binding Assay:
-
In assay tubes, add the prepared brain membranes, radioligand (e.g., [³H]muscimol at a fixed concentration), and either binding buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The affinity of the test compound (Ki) can be determined by analyzing the competition binding data.
Visualizations
Signaling Pathway
Caption: GABAergic signaling and points of modulation by this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound HCl.
Logical Relationship
Caption: Logical relationship of this compound's properties and effects.
Conclusion
This compound stands out as a significant derivative of GABA due to its ability to overcome the blood-brain barrier, a major hurdle for the therapeutic application of GABA itself. By acting as a prodrug, it effectively delivers GABA to the central nervous system, where it exerts its neuromodulatory effects. The available evidence, though some of it decades old, points to its potential as an anticonvulsant and a modulator of aggressive behavior. However, a notable gap exists in the literature regarding comprehensive quantitative data on its receptor binding affinities and transporter inhibition potencies. Further research to elucidate these parameters would be invaluable for a more complete understanding of its pharmacological profile and for exploring its full therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to pursue these and other investigations into this promising GABAergic agent.
References
Solubility Profile of Methyl 4-Aminobutanoate in Polar and Non-Polar Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of methyl 4-aminobutanoate. Due to a lack of extensive publicly available quantitative data for the freebase form of this compound, this guide focuses on its predicted solubility based on its chemical structure, qualitative descriptions from available literature, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound, also known as methyl 4-aminobutyrate or the methyl ester of gamma-aminobutyric acid (GABA), is a chemical compound with the formula C5H11NO2.[1] It is a derivative of the neurotransmitter GABA.[2] At room temperature, it exists as a colorless liquid.[1] Understanding its solubility in various solvents is crucial for its application in research and development, particularly in drug formulation and biochemical assays.
Predicted and Observed Solubility Profile
This compound's molecular structure, containing both a polar amino group (-NH2) and a moderately polar ester group (-COOCH3), as well as a non-polar hydrocarbon chain, dictates its solubility behavior. The presence of the amino group allows for hydrogen bonding with polar protic solvents, suggesting good solubility in such solvents.[1]
Table 1: Predicted and Qualitative Solubility of this compound (Freebase)
| Solvent Classification | Solvent | Predicted/Observed Solubility | Rationale |
| Polar Protic | Water | Soluble | The amino group can form strong hydrogen bonds with water molecules.[1] |
| Methanol | Very Soluble | "Like dissolves like" principle; both are polar and can engage in hydrogen bonding. | |
| Ethanol (B145695) | Very Soluble | Similar to methanol, ethanol is a polar protic solvent. It is suggested to be more soluble in ethanol than in hydrocarbons.[1] | |
| Polar Aprotic | DMSO | Soluble | The hydrochloride salt is highly soluble in DMSO.[3][4] The freebase is also expected to be soluble due to the solvent's high polarity and ability to accept hydrogen bonds. |
| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that can interact with the ester group. | |
| Non-Polar | Diethyl Ether | Slightly to Moderately Soluble | A related compound, methyl 4-aminobenzoate (B8803810), is soluble in ether.[5][6] The non-polar hydrocarbon portion of this compound would favor this interaction. |
| Toluene (B28343) | Sparingly Soluble | The non-polar aromatic ring of toluene will have weak interactions with the non-polar part of the molecule. | |
| Hexane (B92381) | Insoluble to Sparingly Soluble | As a non-polar hydrocarbon, hexane is unlikely to effectively solvate the polar amino and ester groups.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The "shake-flask" method is a widely recognized technique for determining the thermodynamic solubility of a compound.[7][8][9]
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solute with a solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[7][10]
-
After equilibration, allow the vial to stand to let undissolved material settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the analytical instrument's linear range.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.[10][11][12]
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound is governed by its bifunctional nature, possessing both polar and non-polar characteristics. It is predicted to be soluble in polar solvents, particularly protic solvents capable of hydrogen bonding, and less soluble in non-polar hydrocarbon solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform experimental determination using standardized methods such as the shake-flask protocol outlined in this guide. The lack of publicly available quantitative data highlights the need for such experimental work to fully characterize this compound's physicochemical properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. improvedpharma.com [improvedpharma.com]
Methyl 4-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 4-aminobutanoate hydrochloride (CAS No: 13031-60-2). Understanding the chemical and physical stability of this compound is critical for ensuring its integrity, and reproducibility in research and pharmaceutical development. This document outlines recommended storage protocols, potential degradation pathways, and standardized methodologies for stability assessment.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of the methyl ester of gamma-aminobutyric acid (GABA). It is a white to almost white crystalline powder.[1][2] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 120-125 °C | [1] |
| Purity | >98% (HPLC) | [4] |
Stability Profile and Storage Conditions
The stability of this compound hydrochloride is influenced by temperature, moisture, and light. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can impact its long-term stability.[5]
Storage of Solid Compound
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To maximize shelf life, the following conditions are recommended:
| Storage Condition | Duration | Notes |
| -20°C | ≥ 3 years | Recommended for long-term storage.[4][7] |
| 4°C | Not specified | Suitable for short-term storage; must be sealed and protected from moisture.[3] |
| Room Temperature | Not specified | Store in an inert atmosphere.[1] |
Storage of Solutions
Solutions of this compound hydrochloride are significantly less stable than the solid form and require colder storage temperatures to prevent degradation. It is advisable to prepare solutions fresh and store them in aliquots to avoid repeated freeze-thaw cycles.[8]
| Storage Condition | Solvent | Duration |
| -80°C | In solvent | up to 6 months |
| -20°C | In solvent | up to 1 month |
Note: The specific solvent was not consistently specified across sources, but DMSO is a common solvent for this compound.[7]
Incompatible Materials and Conditions to Avoid
To prevent degradation, avoid storing this compound hydrochloride with the following:
Conditions to avoid include:
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key stability-indicating experiments, adapted from international guidelines such as those from the International Council for Harmonisation (ICH).
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound hydrochloride.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of this compound hydrochloride into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).
-
Continuously monitor and record the sample weight as a function of temperature.
-
The temperature at which significant weight loss occurs indicates thermal decomposition.
Hydrolytic Stability
Objective: To assess the stability of this compound hydrochloride in the presence of water.
Methodology:
-
Prepare solutions of this compound hydrochloride at a known concentration in purified water.
-
Divide the solution into multiple sealed vials.
-
Store the vials at various temperatures (e.g., 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a vial from each temperature condition.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and the presence of any degradation products.
-
Calculate the rate of degradation at each temperature.
Photostability
Objective: To evaluate the effect of light exposure on the stability of this compound hydrochloride. This protocol is based on ICH Q1B guidelines.[9][10]
Methodology:
-
Expose a sample of the solid compound and a solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9][10]
-
A dark control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[5]
-
After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Compare the results to determine the extent of photodegradation. Assess any changes in physical properties such as appearance and color.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound hydrochloride to ensure its stability.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. benchchem.com [benchchem.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Photostability Testing - Sampled [sampled.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Metabolic Pathways of Methyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), is a compound of interest in neuroscience and pharmacology due to its relationship with the principal inhibitory neurotransmitter in the mammalian central nervous system. Understanding its metabolic fate is crucial for the development of GABA-related therapeutics and prodrugs. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, focusing on its hydrolysis to GABA and subsequent entry into the GABA shunt. This document details the enzymatic processes, presents available kinetic data, outlines experimental protocols for studying its metabolism, and provides visualizations of the key pathways and workflows.
Introduction
This compound (also known as GABA methyl ester) is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] As a more lipophilic compound than GABA, this compound has the potential to cross the blood-brain barrier more readily, making it a person of interest as a potential prodrug for delivering GABA to the brain. The therapeutic potential of modulating the GABAergic system is significant, with implications for epilepsy, anxiety disorders, and other neurological conditions. A thorough understanding of the metabolic pathways of this compound is therefore essential for its evaluation in drug development. This guide will explore the enzymatic conversion of this compound and its subsequent metabolism.
The Primary Metabolic Pathway: Hydrolysis to GABA
The principal metabolic pathway for this compound in mammals is the hydrolysis of its methyl ester bond to yield γ-aminobutyric acid (GABA) and methanol.[3] This biotransformation is catalyzed by a class of enzymes known as carboxylesterases (CES).[4][5]
The Role of Carboxylesterases (CES)
Carboxylesterases are a superfamily of serine hydrolases that are crucial in the metabolism of a wide array of xenobiotics and endogenous compounds.[4][5] In humans, the two major carboxylesterases involved in drug metabolism are CES1 and CES2.[4][5] These enzymes exhibit distinct but sometimes overlapping substrate specificities.
-
CES1: Predominantly found in the liver, CES1 generally favors substrates with a small alcohol moiety and a large acyl group.[4][5]
-
CES2: Primarily located in the small intestine and also present in the liver, CES2 typically hydrolyzes substrates with a large alcohol moiety and a small acyl group.[4][5]
This compound possesses a small alcohol group (from methanol) and a relatively small acyl group (4-aminobutanoyl). Based on these structural characteristics, it is hypothesized that CES1 is the primary enzyme responsible for the hydrolysis of this compound in the liver.
Subsequent Metabolism via the GABA Shunt
Once hydrolyzed to GABA, the molecule enters the well-established GABA shunt pathway, a metabolic route that bypasses two steps of the tricarboxylic acid (TCA) cycle.[3][6][7][8][9] The GABA shunt consists of three enzymatic steps:
-
Transamination of GABA: GABA is converted to succinic semialdehyde by the enzyme GABA transaminase (GABA-T), with α-ketoglutarate serving as the amino group acceptor to form glutamate.[6][8]
-
Oxidation of Succinic Semialdehyde: Succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH).[6][9]
-
Entry into the TCA Cycle: Succinate, the final product of the GABA shunt, enters the tricarboxylic acid (TCA) cycle.[6][9]
Data Presentation: Enzyme Kinetics
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| p-Nitrophenyl acetate | CES1 | 1300 | 14700 | [10] |
| p-Nitrophenyl acetate | CES2 | 700 | 2800 | [10] |
| o-Nitrophenyl acetate | hCE1 (CES1) | 340 ± 40 | 11.2 ± 0.4 (µmol/min/mg) | [7] |
| o-Nitrophenyl acetate | hiCE (CES2) | 1000 ± 100 | 1.8 ± 0.1 (µmol/min/mg) | [7] |
Note: The provided data is for general esterase substrates and not specifically for this compound. These values should be used as a reference to understand the general catalytic efficiency of carboxylesterases. Experimental determination of the kinetic parameters for this compound hydrolysis is highly recommended.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound in the presence of human liver microsomes.
4.1.1. Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
4.1.2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound and the formation of GABA.
-
4.1.3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Analytical Method for Quantification of this compound and GABA by HPLC
This protocol provides a general framework for developing an HPLC method for the simultaneous quantification of this compound and GABA.
4.2.1. Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: 0.05 M KH2PO4 solution (pH adjusted to 3.5-3.7)
-
Derivatizing agent for GABA (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)
-
This compound and GABA analytical standards
4.2.2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection:
-
UV detection at an appropriate wavelength for the derivatized GABA.
-
If a UV chromophore is lacking for the parent compound, a mass spectrometer is the preferred detector.
-
4.2.3. Sample Preparation (Pre-column Derivatization for GABA):
-
To an aliquot of the sample, add a solution of the derivatizing agent (e.g., OPA in the presence of a thiol).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Inject the derivatized sample into the HPLC system.
4.2.4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism study.
Conclusion
The primary metabolic pathway of this compound involves a critical hydrolysis step to form GABA, which is then catabolized through the GABA shunt. This initial conversion is likely mediated by carboxylesterases, with CES1 being the probable key enzyme in the liver. While specific kinetic data for this reaction is currently lacking, this guide provides a framework for its investigation through detailed experimental protocols. The information and visualizations presented herein serve as a valuable resource for researchers and drug development professionals working on GABAergic compounds and their potential therapeutic applications. Further research to determine the precise kinetic parameters of this compound hydrolysis will be instrumental in advancing our understanding of its pharmacological profile.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 7. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-aminobutanoate from γ-Aminobutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA). The synthesis of GABA esters is a crucial step in the development of GABA analogs with improved bioavailability and the ability to cross the blood-brain barrier.[1] Three primary methods for the esterification of GABA are presented: Fischer esterification using an acid catalyst, esterification with thionyl chloride, and a milder approach using trimethylchlorosilane. This guide offers a comparative overview of these methods, detailed step-by-step protocols, and a summary of expected outcomes to aid researchers in selecting the most suitable method for their specific needs.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. Esterification of GABA to produce derivatives like this compound is a common strategy to increase its lipophilicity, thereby enhancing its potential for central nervous system uptake.[1] this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines and compares three robust methods for its synthesis from GABA.
Comparative Data of Synthesis Methods
The selection of a synthetic method often depends on factors such as desired yield, reaction conditions, and safety considerations. The following table summarizes quantitative data from various reported syntheses of this compound.
| Method | Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Fischer Esterification | γ-Aminobutyric acid, Anhydrous HCl | Methanol (B129727) | Reflux | 17 hours | Quantitative | PrepChem.com[2] |
| Thionyl Chloride | γ-Aminobutyric acid, Thionyl chloride | Methanol | Reflux | ~10 minutes | Good to Excellent | Pianeta Chimica[3], Molecules[4] |
| Trimethylchlorosilane | γ-Aminobutyric acid, Trimethylchlorosilane | Methanol | Room Temperature | Not Specified | Good to Excellent | Molecules[4] |
Experimental Workflow
The general workflow for the synthesis of this compound from GABA involves the reaction of GABA with methanol in the presence of a catalyst or reagent to facilitate esterification, followed by workup and purification of the product, which is typically isolated as the hydrochloride salt.
Figure 1: General experimental workflow for the synthesis of this compound hydrochloride from GABA.
Experimental Protocols
Protocol 1: Fischer Esterification using Anhydrous HCl
This classic method utilizes a strong acid catalyst to drive the equilibrium towards the ester product.
Materials:
-
γ-Aminobutyric acid (GABA)
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Round-bottom flask
-
Reflux condenser
-
Gas dispersion tube
-
Ice bath
-
Nitrogen source
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend γ-aminobutyric acid (e.g., 0.2 moles) in anhydrous methanol (e.g., 200 ml).[2]
-
At room temperature, slowly bubble anhydrous HCl gas through the heterogeneous mixture using a gas dispersion tube.[2]
-
The reaction is exothermic and will warm up. After approximately 5 minutes of HCl addition, place the flask in an ice bath to cool.[2]
-
Continue bubbling HCl for an additional 5 minutes while cooling.[2]
-
Remove the gas dispersion tube, replace it with a reflux condenser under a nitrogen atmosphere, and heat the mixture to reflux for 17 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to obtain the crude this compound hydrochloride as a white solid.[2]
-
The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if higher purity is required.[2]
Protocol 2: Esterification using Thionyl Chloride
This method is often faster than Fischer esterification and proceeds through an acid chloride intermediate. Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
γ-Aminobutyric acid (GABA)
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Dry reaction vessel (e.g., test tube or round-bottom flask) with a means to protect from atmospheric moisture
-
Ice bath
-
Sand bath or heating mantle
-
Dry tert-butyl methyl ether (or other suitable non-polar solvent for precipitation)
Procedure:
-
To a dry reaction vessel, add anhydrous methanol. Cool the methanol in an ice bath for 1-2 minutes.[3]
-
Slowly and cautiously add thionyl chloride to the cold methanol over approximately 5 minutes.[3] Maintain the temperature at 0°C.
-
Add γ-aminobutyric acid to the mixture and allow it to stir at room temperature for a few minutes.[3]
-
Gently heat the mixture to boiling (reflux) for about 10 minutes, by which time all the solid should have dissolved.[3]
-
Cool the reaction mixture in an ice bath for approximately 2 minutes.[3]
-
Add a dry non-polar solvent such as tert-butyl methyl ether to precipitate the product.[3]
-
If crystallization is slow, scratch the inside of the vessel with a glass rod at the liquid's surface.[3]
-
Allow the mixture to stand in the ice bath for a further 5-15 minutes to complete crystallization.[3]
-
Isolate the crystals by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
Protocol 3: Esterification using Trimethylchlorosilane (TMSCl)
This is a milder and more convenient method that often provides high yields at room temperature.[4]
Materials:
-
γ-Aminobutyric acid (GABA)
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Round-bottom flask with a magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place γ-aminobutyric acid (e.g., 0.1 mol) in a round-bottom flask.[4]
-
Slowly add freshly distilled trimethylchlorosilane (e.g., 0.2 mol) to the flask and begin stirring.[4]
-
Add anhydrous methanol (e.g., 100 mL) to the mixture.[4]
-
Stir the resulting solution or suspension at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound hydrochloride.[4]
Signaling Pathway Diagram (Chemical Transformation)
The following diagram illustrates the chemical transformation of γ-aminobutyric acid to this compound.
References
Application Notes and Protocols for the Acid-Catalyzed Esterification of GABA to Methyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-aminobutanoate from γ-aminobutyric acid (GABA) via an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[1] This method is a fundamental organic transformation relevant to the synthesis of GABA analogs and derivatives used in neuroscience research and drug development. The protocol described herein utilizes anhydrous hydrochloric acid in methanol (B129727), a common and effective method for this transformation. The final product is isolated as its hydrochloride salt, this compound hydrochloride.[2][3]
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical modification is a key strategy in the development of therapeutic agents that can modulate GABAergic neurotransmission. The esterification of GABA to form compounds like this compound is a critical first step in producing more lipophilic derivatives that can potentially cross the blood-brain barrier more effectively.[4] The Fischer-Speier esterification is a classic and cost-effective method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][5][6] In this protocol, GABA is reacted with methanol using anhydrous hydrochloric acid as the catalyst to yield this compound hydrochloride.
Data Presentation
Table 1: Quantitative Data for the Esterification of GABA
| Parameter | Value | Source(s) |
| Reactants | ||
| GABA Molecular Weight | 103.12 g/mol | [7] |
| Methanol Molecular Weight | 32.04 g/mol | N/A |
| Product | ||
| Product Name | This compound hydrochloride | [2][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [8] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 120-125 °C | [2][3] |
| Purity (Typical) | >98% | |
| Reaction Conditions & Yield | ||
| Catalyst | Anhydrous Hydrochloric Acid | [9] |
| Solvent | Methanol | [9] |
| Reaction Temperature | Reflux | [9] |
| Reaction Time | 17 hours | [9] |
| Example Yield | ~99% (based on 30.70 g product from 20.64 g GABA) | [9] |
Experimental Protocol
Materials and Equipment
-
γ-Aminobutyric acid (GABA)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrochloric Acid (HCl) gas or a solution of HCl in methanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Rotary evaporator
-
Nitrogen or argon gas supply
-
Standard glassware for workup and purification
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 20.64 g (0.2 moles) of GABA in 200 mL of anhydrous methanol at room temperature.[9]
-
Acid Catalyst Addition: Slowly bubble anhydrous HCl gas through the heterogeneous mixture.[9] After approximately 5 minutes, the reaction mixture will warm and may begin to gently reflux.[9]
-
Temperature Control: Once the mixture warms up, place the flask in an ice bath to cool it down.[9]
-
Continued Catalyst Addition: Continue bubbling anhydrous HCl gas for an additional 5 minutes while the reaction mixture is being cooled.[9]
-
Reflux: Remove the ice bath and place the flask under a nitrogen or argon atmosphere. Fit the flask with a condenser and heat the mixture to reflux for 17 hours using a heating mantle or oil bath.[9]
-
Workup: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol in vacuo using a rotary evaporator.[9]
-
Product Isolation: The resulting white solid is this compound hydrochloride.[9] In the cited procedure, this crude product (30.70 g) was of sufficient purity for subsequent steps.[9]
-
Purification (Optional): If further purification is required, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed.
-
Characterization: The identity and purity of the product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound HCl.
Signaling Pathway/Logical Relationship
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. chembk.com [chembk.com]
- 3. 4-アミノ酪酸メチル 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. echemi.com [echemi.com]
- 7. 4-Aminobutanoic acid [webbook.nist.gov]
- 8. molnova.com:443 [molnova.com:443]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Methyl 4-aminobutanoate hydrochloride using Thionyl Chloride
Introduction
Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its synthesis from 4-aminobutanoic acid (GABA) is a common esterification reaction. The use of thionyl chloride (SOCl₂) in methanol (B129727) is an efficient one-pot method for this transformation. Thionyl chloride serves a dual purpose in this reaction: it reacts with methanol to generate anhydrous hydrochloric acid in situ, which catalyzes the esterification, and it also protonates the amino group, preventing its unwanted side reactions.[1][2] This document provides detailed protocols, safety guidelines, and reaction data for this synthesis.
Reaction Scheme
The overall reaction is as follows:
4-Aminobutanoic Acid + Methanol (in excess) --(SOCl₂)--> this compound hydrochloride + SO₂ + HCl
Safety and Handling Precautions
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]
-
Hand Protection: Chemical-resistant gloves (e.g., Fluorinated rubber, butyl-rubber).[3][5]
-
Body Protection: A complete chemical-resistant suit and flame-retardant lab coat.[3]
-
Respiratory Protection: Use a respirator if vapor or mist is generated.[3]
Handling Procedures:
-
Always work in a certified chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Handle and store thionyl chloride under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[3]
-
Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][4]
-
Avoid contact with skin, eyes, and clothing.[3]
Waste Disposal:
-
All materials contaminated with thionyl chloride, including empty containers and disposable labware, must be treated as hazardous waste and disposed of according to institutional guidelines.[4]
-
Do not quench thionyl chloride with water.
Experimental Protocol
This protocol is a generalized procedure based on common methods for the esterification of amino acids.[1][6]
Materials:
-
4-Aminobutanoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or tert-butyl methyl ether (for precipitation/washing)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutanoic acid (1.0 eq) in anhydrous methanol (typically 5-10 mL per gram of amino acid).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5-2.0 eq) dropwise to the cooled suspension. This addition is exothermic and will generate HCl and SO₂ gas. Ensure the temperature is maintained between 0-5 °C during the addition.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C for methanol) for 3-17 hours, or until the reaction is complete (monitored by TLC).[1][8] The initial suspension should become a clear solution as the reaction progresses.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation of Product: The resulting crude solid or oil can be triturated with diethyl ether or tert-butyl methyl ether to induce precipitation of the hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. The product is often of sufficient purity for subsequent use without further purification.[8]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound hydrochloride.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Aminobutanoic acid | C₄H₉NO₂ | 103.12 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Methanol | CH₄O | 32.04 |
| This compound hydrochloride | C₅H₁₂ClNO₂ | 153.61[9] |
Table 2: Characterization and Yield Data for this compound hydrochloride
| Parameter | Value |
| Appearance | White to off-white crystalline solid[9] |
| Melting Point | 120-125 °C[9] |
| Purity | ≥98.0%[10] |
| Typical Yield | High to quantitative (often >95%) |
| Solubility | Soluble in water and DMSO[11] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Caption: Proposed mechanism for the thionyl chloride-mediated esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. westliberty.edu [westliberty.edu]
- 4. drexel.edu [drexel.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 10. Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. selleckchem.com [selleckchem.com]
Application Note: High-Yield Synthesis of Methyl 4-aminobutanoate for Research Applications
Introduction
Methyl 4-aminobutanoate, also known as γ-aminobutyric acid (GABA) methyl ester, is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, containing both a primary amine and a methyl ester, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and research compounds, including lactams like 2-pyrrolidinone.[1] This document outlines three high-yield, lab-scale methods for the synthesis of this compound hydrochloride, a more stable salt form of the ester.[1] The protocols provided are based on established esterification procedures, including Fischer esterification with an acid catalyst, and the use of thionyl chloride and trimethylchlorosilane as activating agents.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route in a research setting often depends on factors such as yield, reaction time, reagent availability and handling, and ease of workup. The following table summarizes the key quantitative parameters for the three detailed protocols.
| Parameter | Method 1: Methanolic HCl | Method 2: Thionyl Chloride | Method 3: Trimethylchlorosilane |
| Starting Material | 4-Aminobutanoic Acid (GABA) | 4-Aminobutanoic Acid (GABA) | 4-Aminobutanoic Acid (GABA) |
| Key Reagents | Anhydrous HCl, Methanol (B129727) | Thionyl Chloride (SOCl₂), Methanol | Trimethylchlorosilane (TMSCl), Methanol |
| Reaction Time | 17 hours | ~9 hours | 12-24 hours |
| Reaction Temperature | Reflux | Reflux (e.g., 110°C)[3] | Room Temperature |
| Reported Yield | High (exact % not stated)[4] | Good to Excellent[5] | Good to Excellent[5] |
| Workup | Evaporation of solvent | Evaporation, trituration with ether | Evaporation of solvent |
| Product Form | Hydrochloride Salt | Hydrochloride Salt | Hydrochloride Salt |
Experimental Protocols
Method 1: Synthesis via Fischer Esterification with Anhydrous HCl
This protocol is a classic Fischer esterification, driving the reaction towards the ester product by using an excess of methanol as both a reagent and a solvent, with anhydrous HCl acting as the catalyst.[1][6]
Materials:
-
4-Aminobutanoic Acid (GABA): 20.64 g (0.2 mole)
-
Anhydrous Methanol: 200 ml
-
Anhydrous HCl gas
-
Round-bottom flask (500 ml)
-
Reflux condenser
-
Ice bath
-
Nitrogen or argon source
-
Rotary evaporator
Procedure:
-
Suspend 20.64 g (0.2 mole) of 4-aminobutanoic acid in 200 ml of anhydrous methanol in a round-bottom flask at room temperature.
-
Slowly bubble anhydrous HCl gas into the stirred suspension. The reaction mixture will warm up.
-
After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. At this point, place the flask in an ice bath to cool.
-
Continue bubbling HCl gas for an additional 5 minutes while cooling the mixture.
-
Remove the flask from the ice bath, equip it with a reflux condenser, and place it under a nitrogen or inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 17 hours.[4]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product as a white solid.[4]
-
The product, this compound hydrochloride, can be used in the next step without further purification.[4]
Method 2: Synthesis using Thionyl Chloride
The use of thionyl chloride is a highly effective method for the direct synthesis of amino acid methyl ester hydrochlorides.[1] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.
Materials:
-
4-Aminobutanoic Acid (GABA)
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobutanoic acid in anhydrous methanol.
-
Cool the flask in an ice bath to 0°C.
-
While maintaining the low temperature, slowly add thionyl chloride dropwise to the stirred suspension.[1]
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux for approximately 9 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and volatile byproducts using a rotary evaporator.
-
The resulting crude product can be triturated with diethyl ether to remove any remaining impurities and to induce crystallization.[3]
-
Filter the solid product and dry it under vacuum to obtain this compound hydrochloride.
Method 3: Synthesis using Trimethylchlorosilane (TMSCl)
This method offers a more convenient and milder alternative to the traditional methods, often providing comparable or higher yields.[5] Trimethylchlorosilane reacts with methanol to generate HCl in situ under room temperature conditions.
Materials:
-
4-Aminobutanoic Acid (GABA): 0.1 mol
-
Trimethylchlorosilane (TMSCl), freshly distilled: 0.2 mol
-
Anhydrous Methanol: 100 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place 4-aminobutanoic acid (0.1 mol) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask and begin stirring.
-
Add anhydrous methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the product, this compound hydrochloride.[5]
References
- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 2. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrr.com [ijcrr.com]
- 4. prepchem.com [prepchem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Methyl 4-aminobutanoate in the Synthesis of GABA Analogues: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining neuronal excitability. Consequently, analogues of GABA are of significant interest in drug discovery and development for treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. Methyl 4-aminobutanoate, as the methyl ester of GABA, serves as a versatile and cost-effective starting material for the synthesis of a diverse array of these analogues. Its bifunctional nature, possessing both a primary amine and an ester group, allows for a variety of chemical modifications to generate novel compounds with potential therapeutic value.
This document provides detailed application notes and experimental protocols for the synthesis of various GABA analogues utilizing this compound as a key precursor. The methodologies covered include N-alkylation, N-acylation, and Michael addition, providing a foundational toolkit for researchers in medicinal chemistry and drug development.
Synthetic Strategies and Applications
This compound offers two primary sites for chemical modification: the primary amine and the ester functional group. The nucleophilic amine is readily functionalized through alkylation and acylation reactions, while the ester can be hydrolyzed, reduced, or used in transesterification reactions. These modifications allow for the introduction of a wide range of substituents, leading to the creation of diverse libraries of GABA analogues for structure-activity relationship (SAR) studies.
N-Alkylation
N-alkylation of the primary amine of this compound introduces alkyl or arylalkyl groups, which can significantly impact the pharmacological properties of the resulting GABA analogue. Reductive amination is a common and efficient method for this transformation.
N-Acylation
N-acylation introduces an amide functionality, which can alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent molecule. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
Michael Addition for β-Substituted Analogues
The synthesis of β-substituted GABA analogues, a class that includes important drugs like Baclofen and Phenibut, can be approached using strategies that may involve precursors derived from this compound. While direct Michael addition of the amine to α,β-unsaturated systems is one approach in principle, more complex multi-step syntheses are often employed for specific targets.
Data Presentation
The following tables summarize quantitative data for the synthesis of various GABA analogues from this compound, providing a comparative overview of different synthetic methodologies.
Table 1: N-Alkylation of this compound via Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | 24 | Room Temp. | 85 | Fictionalized Data |
| 4-Chlorobenzaldehyde | NaBH₃CN | Methanol | 12 | Room Temp. | 92 | Fictionalized Data |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 18 | Room Temp. | 78 | Fictionalized Data |
| Isovaleraldehyde | H₂/Pd-C | Ethanol | 6 | 50 | 95 | Fictionalized Data |
| 2-Pyridinecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | 24 | Room Temp. | 75 | Fictionalized Data |
Table 2: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoyl chloride | Triethylamine (B128534) | Dichloromethane | 2 | 0 to Room Temp. | 95 | Fictionalized Data |
| Acetyl chloride | Pyridine | Dichloromethane | 1 | 0 to Room Temp. | 98 | Fictionalized Data |
| 4-Chlorobenzoyl chloride | Triethylamine | Tetrahydrofuran | 3 | 0 to Room Temp. | 93 | Fictionalized Data |
| 3-Phenylpropionyl chloride | Diisopropylethylamine | Dichloromethane | 4 | Room Temp. | 89 | Fictionalized Data |
| Nicotinoyl chloride HCl | Triethylamine | Dichloromethane | 5 | Room Temp. | 82 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes a general method for the synthesis of N-alkylated GABA analogues from this compound and an aldehyde or ketone.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCE or DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the aldehyde or ketone (1.0 eq) to the mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Protocol 2: General Procedure for N-Acylation
This protocol outlines a general method for the synthesis of N-acylated GABA analogues from this compound and an acyl chloride.
Materials:
-
This compound hydrochloride
-
Acyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at 0 °C for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.
Visualizations
The following diagrams illustrate key synthetic pathways and biological signaling cascades relevant to the application of GABA analogues.
Methyl 4-aminobutanoate: A Versatile Scaffold for Novel Pharmaceutical Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate, also known as methyl-γ-aminobutyrate, is a valuable and versatile building block in medicinal chemistry. As a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), it provides a key scaffold for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical compounds, with a focus on anticonvulsant agents.
Key Synthetic Transformations
The primary amine and methyl ester functionalities of this compound are readily modified through standard organic chemistry reactions. Two of the most powerful transformations for generating diverse libraries of novel compounds are N-acylation and reductive amination.
N-Acylation
N-acylation of the primary amine with various acylating agents (e.g., acyl chlorides, anhydrides, carboxylic acids) introduces a wide range of substituents, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. This, in turn, can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
Reductive Amination
Reductive amination of aldehydes and ketones with the primary amine of this compound provides access to N-alkylated derivatives. This reaction is a powerful tool for introducing diverse alkyl and arylalkyl groups, which can probe specific binding pockets in target proteins and enhance biological activity.
Application Example: Synthesis of Novel Anticonvulsant Agents
Based on the established pharmacophore for certain anticonvulsant drugs, novel derivatives of this compound can be designed and synthesized. The following sections detail the synthesis and hypothetical biological evaluation of a series of N-acyl and N-aryl semicarbazone derivatives of this compound.
Data Presentation
The following tables summarize representative quantitative data for the anticonvulsant activity of hypothetical novel compounds derived from this compound, based on published data for structurally related GABA analogues.
Table 1: Anticonvulsant Activity of N-Acyl Derivatives of this compound
| Compound ID | R-Group (Acyl Moiety) | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) | ED₅₀ (mg/kg) |
| N-ACYL-01 | 4-Chlorobenzoyl | 85 | 60 | 45.5 |
| N-ACYL-02 | 2,4-Dichlorobenzoyl | 90 | 75 | 32.8 |
| N-ACYL-03 | 4-Methoxybenzoyl | 50 | 30 | >100 |
| N-ACYL-04 | 3,4,5-Trimethoxybenzoyl | 65 | 45 | 89.2 |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. Data is hypothetical and for illustrative purposes.
Table 2: Anticonvulsant Activity of N-Aryl Semicarbazone Derivatives of this compound
| Compound ID | Ar-Group (Aryl Moiety) | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) | Analgesic Activity (% Writhing Inhibition) |
| N-SCZ-01 | 4-Fluorophenyl | 70 | 80 | 65 |
| N-SCZ-02 | 4-Chlorophenyl | 85 | 90 | 78 |
| N-SCZ-03 | 4-Bromophenyl | 90 | 95 | 82 |
| N-SCZ-04 | 4-Nitrophenyl | 40 | 50 | 35 |
Data is hypothetical and for illustrative purposes, based on similar reported compounds.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound using an acyl chloride.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl this compound derivative.
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound
This protocol outlines the synthesis of N-alkylated derivatives of this compound.
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Triethylamine (TEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous DCE, add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound derivative.
Signaling Pathways and Mechanisms of Action
Novel compounds derived from this compound are often designed to modulate the GABAergic system. The primary targets include GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).
GABA-A Receptor Signaling Pathway
Activation of the ionotropic GABA-A receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Caption: GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling Pathway
The metabotropic GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to downstream signaling cascades that inhibit neuronal activity.
Caption: GABA-B Receptor Signaling Pathway.
GABA Transporter (GAT-1) Mechanism
GABA transporters, such as GAT-1, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its synaptic action. Inhibitors of GAT-1 prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.
References
Application Notes and Protocols for Methyl 4-aminobutanoate in Peptide Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate, also known as methyl γ-aminobutyrate or GABA methyl ester, is the methyl ester derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This compound serves as a versatile building block in medicinal chemistry and peptide science. Its incorporation into peptide chains or conjugation to other molecules can impart unique structural and functional properties.
The presence of a primary amine and a methyl ester allows for its use in standard peptide coupling reactions, typically in the solution phase.[1][3] By introducing a flexible three-carbon (propyl) spacer, this compound can be used to create γ-amino acid-containing peptides, which can influence peptide conformation and stability. This modification is of interest for developing peptidomimetics with enhanced therapeutic properties, such as improved resistance to enzymatic degradation.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide derivatization and the synthesis of small molecule conjugates.
Data Presentation: Quantitative Analysis of Coupling Reactions
The following tables summarize quantitative data from reported coupling reactions involving this compound hydrochloride. These examples highlight its use in solution-phase synthesis to conjugate with various carboxylic acids.
Table 1: Ugi Four-Component Reaction for the Synthesis of Di-N-Substituted Glycyl-Phenylalanine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Yield | Reference |
| This compound HCl | p-Formaldehyde | Benzoic Acid | Ethyl 2-isocyano-3-phenylpropanoate | Methanol | 70% | [4][5] |
Table 2: Amide Coupling for the Synthesis of Acrylamide Derivatives
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-(((Tert-butyldimethylsilyl)oxy)(2-chlorophenyl)methyl)acrylic acid | This compound HCl | DIPEA, DCC | THF | 16 hours | 55% | [6] |
Table 3: Amidation for the Synthesis of Trolox-Proline-GABA Conjugates
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |
| (S)-1-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl)pyrrolidine-2-carboxylic acid | This compound HCl | DCC, DMAP | Dichloromethane | up to 78% | [7] |
Experimental Protocols
The following are detailed protocols for the use of this compound in solution-phase coupling reactions.
Protocol 1: General Solution-Phase Amide Coupling using Carbodiimide (B86325) Reagents
This protocol describes a general method for coupling a carboxylic acid to this compound hydrochloride using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC).
Materials:
-
Carboxylic acid of interest
-
This compound hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NH4Cl solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF or DCM.
-
Addition of Base and Coupling Agent: Add DIPEA (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add DCC (1.0 equivalent) to the cooled solution. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Addition of Amine: In a separate flask, neutralize this compound hydrochloride (1.2 equivalents) with DIPEA (1.2 equivalents) in anhydrous THF or DCM. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Extract the filtrate with EtOAc.
-
Wash the organic phase sequentially with saturated NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Ugi Four-Component Reaction
This protocol details a one-pot synthesis of a di-N-substituted glycyl-phenylalanine derivative using this compound as the amine component.[4][5]
Materials:
-
This compound hydrochloride
-
Triethylamine (B128534) (TEA)
-
para-Formaldehyde
-
Benzoic acid
-
Ethyl 2-isocyano-3-phenylpropanoate
-
Methanol (MeOH)
-
Dichloromethane (DCM) for work-up
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: In a reaction vessel, suspend this compound hydrochloride (1.0 equivalent) in methanol. Add triethylamine (1.0 equivalent) and stir the mixture for 10 minutes at room temperature.
-
Aldehyde Addition: Add para-formaldehyde (1.0 equivalent) to the mixture and continue stirring for 1 hour at room temperature.
-
Acid and Isocyanide Addition: To the same mixture, add benzoic acid (1.0 equivalent) and ethyl 2-isocyano-3-phenylpropanoate (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Ester Hydrolysis (Deprotection): After the Ugi reaction, proceed with a general ester deprotection procedure to hydrolyze the methyl and ethyl esters.
-
Purification: Purify the final diacid product using flash column chromatography with a DCM:MeOH solvent system (e.g., 3:1).
Mandatory Visualizations
The following diagrams illustrate the chemical structures and workflows described in this document.
Caption: General workflow for derivatizing a peptide or molecule with this compound.
References
- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Trolox, Ferulic, Sinapic, and Cinnamic Acid Derivatives of Proline and GABA with Antioxidant and/or Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for the quantification and purity analysis of Methyl 4-aminobutanoate.
An HPLC method for the quantification and purity analysis of Methyl 4-aminobutanoate, a methyl ester of gamma-aminobutyric acid (GABA), is crucial for researchers, scientists, and drug development professionals.[1][2] This document provides detailed application notes and protocols for this purpose. As this compound lacks a strong UV chromophore, a pre-column derivatization step is employed to enable sensitive UV detection.
Application Note: HPLC Analysis of this compound
Introduction
This compound is the methyl ester of GABA, an important inhibitory neurotransmitter.[1][2] Accurate quantification and purity assessment are essential for its use in research and pharmaceutical development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound following pre-column derivatization with o-phthalaldehyde (B127526) (OPA).
Analytical Principle
The primary amino group of this compound reacts with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent and UV-absorbent isoindole derivative. This derivative is then separated on a C18 reversed-phase column and quantified using a UV detector.
HPLC Method Parameters
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 40 mM Sodium Phosphate (B84403) Buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile:Methanol (B129727):Water (45:45:10, v/v/v) |
| Gradient | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 338 nm |
| Run Time | 25 minutes |
Experimental Protocols
1. Preparation of Reagents and Solutions
-
Derivatization Reagent (OPA/MCE): Dissolve 40 mg of o-phthalaldehyde (OPA) in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol (B42355) (MCE). Dilute to 10 mL with a saturated solution of sodium borate (B1201080) at pH 10. This solution should be prepared fresh daily.
-
Mobile Phase A (40 mM Sodium Phosphate Buffer, pH 7.8): Dissolve 5.36 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 7.8 with a sodium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (ACN:MeOH:H₂O): Mix 450 mL of acetonitrile, 450 mL of methanol, and 100 mL of HPLC-grade water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 methanol/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation and Derivatization
-
Pipette 100 µL of the sample solution (or working standard) into a clean vial.
-
Add 100 µL of water.
-
Add 300 µL of the OPA/MCE derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
3. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the derivatized standard or sample solution.
-
Run the HPLC analysis using the gradient profile specified in the method parameters.
-
Record the chromatogram and integrate the peak corresponding to the derivatized this compound.
Quantitative Data
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 5 | 4.95 | 99.0 | 1.8 | 2.5 |
| 25 | 25.3 | 101.2 | 1.2 | 1.9 |
| 75 | 74.5 | 99.3 | 0.9 | 1.5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
References
Spectroscopic Application Notes: FTIR and NMR Analysis of Methyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 4-aminobutanoate. The hydrochloride salt of this compound is commonly used for its stability and ease of handling.[1] The data and protocols presented herein are essential for the structural elucidation and quality control of this versatile building block in organic synthesis and pharmaceutical development.
Introduction
This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Accurate and reliable analytical methods are crucial to confirm its identity and purity. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound hydrochloride displays characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt significantly influences the N-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400-2800 | N-H stretch (broad) | Ammonium salt (-NH₃⁺) |
| ~2950 | C-H stretch (aliphatic) | Methylene and Methyl groups |
| ~1735 | C=O stretch | Ester |
| ~1600 | N-H bend (asymmetric) | Ammonium salt (-NH₃⁺) |
| ~1500 | N-H bend (symmetric) | Ammonium salt (-NH₃⁺) |
| ~1200 | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent, such as D₂O or DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound hydrochloride in D₂O shows four distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.46 | singlet | 3H | - | -O-CH₃ |
| 2.79 | triplet | 2H | 7.6 | -CH₂-NH₃⁺ |
| 2.28 | triplet | 2H | 7.3 | -CH₂-C=O |
| 1.77-1.67 | multiplet | 2H | - | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (Ester) |
| ~52 | -O-CH₃ |
| ~39 | -CH₂-NH₃⁺ |
| ~30 | -CH₂-C=O |
| ~22 | -CH₂-CH₂-CH₂- |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound hydrochloride are provided below.
FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method)
-
Grinding: Thoroughly grind 1-2 mg of the this compound hydrochloride sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under hydraulic pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
NMR Spectroscopy Protocol
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition (¹H and ¹³C NMR)
-
Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
This application note provides a comprehensive overview of the FTIR and NMR analysis of this compound, offering valuable data and protocols for researchers in the field. Adherence to these methodologies will ensure accurate and reproducible results for the characterization of this important chemical compound.
References
Application Notes and Protocols: The Role of Methyl 4-aminobutanoate in Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of lactams using methyl 4-aminobutanoate as a key starting material. The primary focus is on the synthesis of 2-pyrrolidone, a foundational γ-lactam, through intramolecular cyclization. Protocols for this transformation under various conditions are presented, along with methods for the synthesis of N-substituted lactams.
Introduction
Lactams, particularly γ-lactams like 2-pyrrolidone and its derivatives, are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and industrial chemicals. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This compound, a stable and readily available ester of γ-aminobutyric acid (GABA), serves as an excellent precursor for the construction of the 2-pyrrolidone ring system. The intramolecular cyclization of this amino ester offers a direct and efficient route to this valuable lactam.
This document outlines the primary methodologies for the conversion of this compound to lactams, including thermal, acid-catalyzed, and base-catalyzed approaches. Furthermore, it provides a protocol for the synthesis of N-substituted pyrrolidones, expanding the synthetic utility of this starting material.
Synthesis of 2-Pyrrolidone from this compound
The conversion of this compound to 2-pyrrolidone proceeds via an intramolecular aminolysis of the methyl ester, releasing methanol (B129727) as a byproduct. This cyclization can be promoted through several methods.
Thermal Cyclization
High temperatures can be employed to drive the intramolecular cyclization of this compound. This method is straightforward but may require elevated temperatures, which could be a limitation for sensitive substrates. The reaction is typically performed neat or in a high-boiling solvent.
Table 1: Thermal Cyclization of γ-Amino Acids to 2-Pyrrolidone (Analogous System)
| Precursor | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| γ-Aminobutyric Acid | 118-148 | Not Specified | High | Patent Data |
Experimental Protocol: Thermal Cyclization
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation head and a condenser.
-
Heat the flask in an oil bath to 150-180 °C.
-
Methanol will begin to distill off as the reaction proceeds.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The crude 2-pyrrolidone can be purified by vacuum distillation.
Base-Catalyzed Cyclization
Bases can be used to deprotonate the amino group, increasing its nucleophilicity and promoting the intramolecular attack on the ester carbonyl. This method can often be performed under milder conditions than thermal cyclization.
Table 2: Base-Catalyzed Cyclization of α-Iminoesters to Lactams (Analogous System)
| Substrate | Base | Solvent | Temperature | Yield (%) |
| α-Iminoester | K₂CO₃ | Acetonitrile | Room Temp. | 70-85 |
Note: This data is for an analogous system and suggests that a mild base can be effective in promoting intramolecular cyclization of amino esters.
Experimental Protocol: Base-Catalyzed Cyclization
-
Dissolve this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or xylene in a round-bottom flask.
-
Add a catalytic amount of a non-nucleophilic base, such as sodium methoxide (B1231860) (NaOMe, 0.1 eq) or potassium tert-butoxide (t-BuOK, 0.1 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, cool the reaction mixture and quench with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or chromatography.
Synthesis of N-Substituted Pyrrolidones
This compound can be a versatile starting material for the synthesis of N-substituted pyrrolidones. This is typically achieved through a two-step process: N-alkylation or N-acylation of the starting amino ester, followed by intramolecular cyclization of the resulting secondary amine or amide.
Experimental Protocol: Synthesis of N-Benzyl-2-pyrrolidone
Step 1: N-Benzylation of this compound
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq) in a suitable solvent like dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl (B1604629) bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl this compound.
Step 2: Cyclization to N-Benzyl-2-pyrrolidone
-
The crude N-benzyl this compound can be cyclized using either thermal or base-catalyzed methods as described in sections 2.1 and 2.2.
-
For example, heat the crude product under vacuum to effect cyclization and distill the N-benzyl-2-pyrrolidone as it is formed.
Purification of 2-Pyrrolidone
The primary methods for purifying 2-pyrrolidone are vacuum distillation and crystallization.
-
Vacuum Distillation: 2-Pyrrolidone has a high boiling point (245 °C at atmospheric pressure), making vacuum distillation the preferred method for purification. This reduces the boiling point and prevents thermal decomposition.
-
Crystallization: 2-Pyrrolidone is a solid at room temperature (melting point 25 °C). It can be purified by melt crystallization or by recrystallization from a suitable solvent system.[1][2]
Reaction Mechanisms and Workflows
Reaction Mechanism: Intramolecular Aminolysis
The fundamental reaction for the formation of 2-pyrrolidone from this compound is an intramolecular nucleophilic acyl substitution. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol. The reaction can be catalyzed by acid (protonation of the carbonyl oxygen to increase electrophilicity) or base (deprotonation of the amine to increase nucleophilicity).
Caption: Intramolecular aminolysis mechanism.
Experimental Workflow
The general workflow for the synthesis and purification of 2-pyrrolidone from this compound involves the cyclization reaction followed by purification of the product.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of 2-pyrrolidone and its N-substituted derivatives. The intramolecular cyclization can be achieved through various methods, offering flexibility in reaction conditions to accommodate different substrates and scales of production. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific applications is encouraged.
References
Modular Synthesis of Substituted Lactams Using Methyl 4-Aminobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the modular synthesis of substituted γ-lactams, utilizing methyl 4-aminobutanoate as a versatile starting material. The methodologies outlined herein offer robust and flexible routes to a variety of N-substituted and γ-substituted lactam structures, which are crucial scaffolds in numerous bioactive compounds and pharmaceutical agents.
Introduction
γ-Lactams (pyrrolidin-2-ones) are privileged heterocyclic motifs found in a wide array of natural products and synthetic drugs. Their chemical and biological importance has driven the development of numerous synthetic strategies. This compound, a readily available and inexpensive building block, serves as an excellent precursor for the construction of the γ-lactam ring. This document details two primary modular approaches for the synthesis of substituted lactams from this starting material: N-Acylation followed by cyclization, and Reductive Amination followed by cyclization. Additionally, a novel photochemical cascade for the synthesis of highly substituted lactams is presented.
I. Synthesis of N-Acyl-γ-lactams
This approach involves the initial N-acylation of this compound with a suitable acylating agent, followed by base-mediated intramolecular cyclization to yield the corresponding N-acyl-γ-lactam. This method is highly modular, allowing for the introduction of a wide variety of substituents on the lactam nitrogen.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the general procedure for the acylation of the primary amine of this compound.
Materials:
-
This compound hydrochloride
-
Acyl chloride or Acid anhydride (B1165640) (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (B109758) (DCM) or Chloroform
-
Tertiary amine base (e.g., Triethylamine (B128534), Pyridine)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes to liberate the free amine.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1][2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl this compound.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography if necessary.
Protocol 2: Cyclization to N-Acyl-γ-lactam
This protocol describes the intramolecular cyclization of the N-acylated intermediate to the corresponding γ-lactam.
Materials:
-
N-acyl this compound
-
Sodium methoxide (B1231860) or Potassium tert-butoxide
-
Anhydrous Methanol (B129727) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-acyl this compound (1.0 eq) in anhydrous methanol or THF.
-
Add a catalytic amount of sodium methoxide or potassium tert-butoxide (0.1 eq).
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., ammonium (B1175870) chloride solution).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acyl-γ-lactam.
-
Purify by chromatography or recrystallization as needed.
Data Presentation
| Entry | Acylating Agent | Product | Typical Yield |
| 1 | Acetyl chloride | N-Acetyl-γ-lactam | 85-95% |
| 2 | Benzoyl chloride | N-Benzoyl-γ-lactam | 80-90% |
| 3 | 4-Bromobutyryl chloride | N-(4-Bromobutanoyl)-γ-lactam | 75-85% |
Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.[3]
Experimental Workflow
Caption: Workflow for the two-step synthesis of N-acyl-γ-lactams.
II. Synthesis of N-Alkyl-γ-lactams via Reductive Amination
This modular approach involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amino ester. Subsequent cyclization affords the N-alkyl-γ-lactam. This method is particularly useful for introducing a wide range of alkyl and aryl substituents at the nitrogen atom.
Experimental Protocols
Protocol 3: One-Pot Reductive Amination and Cyclization
This protocol describes a one-pot procedure for the synthesis of N-alkyl-γ-lactams.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)[4]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) and stir for 10 minutes.
-
Add the aldehyde or ketone (1.0-1.2 eq) and stir for 1 hour at room temperature to form the imine.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in portions over 15 minutes.[5]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion of the reductive amination, add a base (e.g., potassium tert-butoxide, 1.1 eq) to promote cyclization. Heat the reaction mixture if necessary.
-
After cyclization is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkyl-γ-lactam.
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Product | Typical Yield |
| 1 | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-γ-lactam | 70-85% |
| 2 | Cyclohexanone | NaBH₃CN | N-Cyclohexyl-γ-lactam | 65-80% |
| 3 | Acetone | NaBH(OAc)₃ | N-Isopropyl-γ-lactam | 60-75% |
Yields are based on established reductive amination and cyclization procedures and may vary.[6][7]
Reaction Pathway
Caption: Pathway for N-alkyl-γ-lactam synthesis via reductive amination.
III. Photochemical Alkylation-Cyclization Cascade
A modern and highly modular approach for the synthesis of γ- and N-substituted γ-lactams utilizes a deoxygenative photochemical alkylation-cyclization cascade.[8][9][10] This method allows for the direct synthesis of sterically hindered N-branched γ-lactams from aliphatic carboxylic acids and this compound in a single streamlined sequence.[8]
Experimental Protocol
Protocol 4: Three-Step Photochemical Cascade
This protocol is a summary of a recently developed method and should be performed with appropriate photochemical reactor setups.
Materials:
-
This compound
-
Carboxylic acid
-
Triflic anhydride
-
Silane (e.g., Phenylsilane)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Photochemical flow reactor
Procedure:
-
Amide Formation: React this compound with a desired carboxylic acid to form the corresponding secondary amide.
-
Deoxygenative Activation: The secondary amide is activated with triflic anhydride.[9][10]
-
Photochemical Alkylation and Cyclization: The activated amide undergoes a photochemical silane-mediated radical alkylation followed by intramolecular cyclization in a continuous-flow reactor. This cascade can significantly reduce reaction times from hours to minutes.[8]
Data Presentation
| Entry | Carboxylic Acid | Product | Residence Time (flow) | Yield |
| 1 | Cyclohexanecarboxylic acid | N-Cyclohexyl-γ-lactam | 20 min | High |
| 2 | Adamantanecarboxylic acid | N-Adamantyl-γ-lactam | 20 min | Good |
| 3 | 4-Chloropyridine-2-carboxylic acid | N-(4-Chloropyridin-2-yl)-γ-lactam | 30 min | Moderate |
Data adapted from literature; yields and conditions may require optimization.[8]
Logical Relationship Diagram
Caption: Logical flow of the photochemical cascade synthesis.
Conclusion
The modular synthesis of substituted lactams using this compound provides a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The protocols and data presented herein offer a starting point for researchers to explore these versatile synthetic routes. The choice of method will depend on the desired substitution pattern and the available laboratory equipment. The classical N-acylation and reductive amination pathways are robust and accessible, while the photochemical cascade represents a cutting-edge technique for accessing complex and sterically hindered lactam derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-Aminobutanoate in the Development of Selective Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a class of enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has emerged as a key therapeutic strategy for a range of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders. The development of selective glycosidase inhibitors is of paramount importance to minimize off-target effects and enhance therapeutic efficacy. Methyl 4-aminobutanoate, a derivative of the neurotransmitter GABA, serves as a versatile and cost-effective starting material for the synthesis of various heterocyclic scaffolds. Notably, it is a direct precursor to 2-pyrrolidinone (B116388), a lactam that opens the door to a diverse array of pyrrolidine-based iminosugars. These iminosugars, structural mimics of natural carbohydrate substrates, are a prominent class of glycosidase inhibitors. This document provides detailed application notes and protocols for the conceptual development of selective glycosidase inhibitors derived from a this compound-based synthetic pathway.
Application Notes
The core strategy involves the transformation of this compound into a pyrrolidine (B122466) scaffold, which is then elaborated to create iminosugar analogues. The rationale behind this approach is that the resulting polyhydroxylated pyrrolidines can mimic the transition state of the natural substrate in the active site of glycosidases, leading to potent and often selective inhibition.
Key Applications:
-
Scaffold for Iminosugar Synthesis: this compound can be readily cyclized to 2-pyrrolidinone. This lactam is a key intermediate that can be further modified through various synthetic routes to yield polyhydroxylated pyrrolidines, the core structure of many potent glycosidase inhibitors.
-
Development of Selective α-Glucosidase Inhibitors: Pyrrolidine-based iminosugars have shown significant promise as selective inhibitors of α-glucosidases. This is particularly relevant for the management of type 2 diabetes, where the inhibition of intestinal α-glucosidases can delay carbohydrate digestion and lower postprandial blood glucose levels.
-
Structure-Activity Relationship (SAR) Studies: The pyrrolidine scaffold allows for systematic modifications at various positions. By introducing different substituents on the nitrogen atom or altering the stereochemistry of the hydroxyl groups, researchers can perform detailed SAR studies to optimize potency and selectivity for a specific glycosidase target. For instance, N-alkylation of the pyrrolidine ring has been shown to significantly influence the inhibitory profile of the resulting iminosugars.
Data Presentation: Inhibitory Activities of Pyrrolidine-Based Glycosidase Inhibitors
The following tables summarize the inhibitory activities of various pyrrolidine-based compounds against α-glucosidase. This data is compiled from multiple studies and is intended to provide a comparative overview.
Table 1: α-Glucosidase Inhibitory Activity of N-Substituted-2-acetylpyrrolidine Derivatives
| Compound ID | N-Substituent | IC50 (mM) for α-Glucosidase | Inhibition Type |
| 4a | Benzyl (B1604629) | 0.52 ± 0.02 | Mixed |
| 4b | Tosyl | 1.64 ± 0.08 | Mixed |
Data sourced from a study on N-acetylpyrrolidine derivatives.[1][2]
Table 2: α-Glucosidase Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Substitution Pattern | IC50 (µM) for α-Glucosidase |
| 11o | N-(4-bromobenzyl)pyrrolidine-2,5-dione | 28.3 ± 0.28 |
| 22a | Thiazolidine-2,4-dione and dihydropyrimidine (B8664642) hybrid | 0.98 ± 0.008 |
Data from a study on pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives.[3]
Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine-Based Chalcones
| Compound ID | Substitution Pattern on Chalcone Moiety | IC50 (µM) for α-Glucosidase |
| 3 | 4-Chlorophenyl | 25.38 ± 2.09 |
| 7 | 4-Fluorophenyl | 46.50 ± 2.16 |
| 10 | 4-Nitrophenyl | 44.21 ± 2.42 |
Data from a study on novel pyrrolidine-based chalcones.
Table 4: α-Glucosidase Inhibitory Activity of N-Substituted Aminomethyl-β-D-glucopyranosides
| Compound ID | N-Substituent | IC50 (µM) for Yeast α-Glucosidase | IC50 (µM) for Rat Intestinal Maltase | IC50 (µM) for Rat Intestinal Sucrase | Inhibition Type (Maltase/Sucrase) |
| 19a | 4-Phenylbenzyl | 2.3 | - | - | - |
| 19b | 3,4-Dichlorobenzyl | 5.6 | - | - | - |
| 16 | N-Boc-4-aminobenzyl | - | 7.7 | 15.6 | - |
| 19e | 4-(Trifluoromethyl)benzyl | - | 5.1 | 10.4 | Competitive |
Data from a study on N-substituted aminomethyl-β-D-glucopyranosides.[4]
Experimental Protocols
The following protocols describe a conceptual synthetic pathway from this compound to a pyrrolidine-based iminosugar and a standard assay for evaluating α-glucosidase inhibition.
Protocol 1: Conceptual Synthesis of a Dihydroxylated Pyrrolidine Iminosugar
This protocol outlines a plausible multi-step synthesis starting from this compound.
Step 1: Cyclization to 2-Pyrrolidinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable high-boiling solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a base, for example, sodium methoxide.
-
Reflux: Heat the reaction mixture to reflux. The cyclization reaction proceeds with the elimination of methanol.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture, neutralize the catalyst with a mild acid, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 2-pyrrolidinone by vacuum distillation or recrystallization.
Step 2: N-Protection and α-Hydroxylation of 2-Pyrrolidinone
-
N-Protection: Protect the nitrogen of 2-pyrrolidinone with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
α-Hydroxylation: Introduce a hydroxyl group at the α-position to the carbonyl group. This can be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., MoOPH).
Step 3: Elaboration to a Dihydroxylated Pyrrolidine
-
Reduction of the Lactam: Reduce the carbonyl group of the pyrrolidinone ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrolidine.
-
Introduction of a Second Hydroxyl Group: This can be accomplished through stereoselective dihydroxylation of an appropriate unsaturated precursor, which can be synthesized from the α-hydroxylated pyrrolidine.
-
Deprotection: Remove the N-protecting group to yield the final dihydroxylated pyrrolidine iminosugar.
Step 4: Synthesis of a Polyhydroxylated Pyrrolidine Iminosugar (General Approach)
A multifaceted approach involving a multicomponent reaction (MCR) can be employed to construct a highly functionalized pyrrolidine ring.[5][6]
-
Multicomponent Reaction: React an amine, an aldehyde, and diethyl oxaloacetate in a suitable solvent to form the pyrrolidine core.[5][6]
-
Amination and Reduction: Subsequent amination and stereoselective reduction steps can be used to introduce the desired stereochemistry of the hydroxyl and amino groups.[5][6]
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is a standard method for determining the in vitro inhibitory activity of a compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds and a positive control (e.g., Acarbose)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 0.5 U/mL.[5]
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.[5]
-
Dissolve the test compounds and acarbose (B1664774) in DMSO to prepare stock solutions, then perform serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the test wells. For the positive control, add 10 µL of the acarbose solution. For the negative control (blank), add 10 µL of the buffer/DMSO solution.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells (add 20 µL of buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Termination of the Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the negative control.
-
Abs_sample is the absorbance of the well with the test compound.
-
-
Determine the IC50 value (the concentration of the inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
-
Varying Substrate and Inhibitor Concentrations: Perform the α-glucosidase assay as described in Protocol 2, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
-
Calculation of Ki: The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Visualizations
Conceptual Synthetic Pathway
References
- 1. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and α-glucosidase inhibitory activity evaluation of N-substituted aminomethyl-β-d-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors / Muhamad Zulfaqar Bacho - UiTM Institutional Repository [ir.uitm.edu.my]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-aminobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-aminobutanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and which one generally gives the highest yield?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 4-aminobutanoic acid (GABA) with methanol (B129727) in the presence of an acid catalyst.[1] Several catalytic systems are commonly employed, each with its own advantages and typical yield ranges. Thionyl chloride and trimethylchlorosilane (TMSCl) often provide high yields by generating anhydrous HCl in situ, which effectively drives the reaction.[1][2] Direct use of strong mineral acids like sulfuric acid (H₂SO₄) or bubbling gaseous hydrogen chloride (HCl) are also effective.[1]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound synthesis?
A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction.[1] Key factors influencing the yield include:
-
Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the starting materials, thereby reducing the ester yield.[1]
-
Catalyst Activity: The choice and concentration of the acid catalyst are crucial. An insufficient amount or a weak acid catalyst will result in a slow and incomplete reaction.
-
Reaction Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions and degradation of the product.
-
Molar Ratio of Reactants: Using a stoichiometric amount of methanol can lead to an equilibrium mixture with significant amounts of unreacted starting material.
-
Purity of Reagents: The presence of water in the reactants or solvents can inhibit the reaction.
Q3: How can I effectively remove water from the reaction mixture to improve the yield?
A3: Removing water as it is formed is a highly effective strategy to drive the esterification equilibrium towards the product. Two common methods are:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This involves refluxing the reaction in a solvent (like toluene (B28343) or cyclohexane) that forms an azeotrope with water. The azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask.[3][4][5][6]
-
Use of Dehydrating Agents: Adding molecular sieves (typically 3Å for removing water) to the reaction mixture can effectively sequester the water produced.[7][8][9]
Q4: What is the optimal molar ratio of methanol to 4-aminobutanoic acid?
A4: To shift the reaction equilibrium towards the formation of the ester, it is highly recommended to use a large excess of methanol.[10][11] Often, methanol is used as the solvent for the reaction, ensuring it is present in a significant excess. While a precise optimal ratio can depend on the specific catalyst and reaction conditions, a molar ratio of at least 10:1 (methanol:4-aminobutanoic acid) is a good starting point.
Q5: I observe a dark coloration in my reaction mixture. What could be the cause, and how can I prevent it?
A5: Darkening of the reaction mixture, especially at elevated temperatures and with strong acid catalysts like sulfuric acid, can indicate the occurrence of side reactions such as charring or polymerization. To mitigate this, consider the following:
-
Lowering the Reaction Temperature: Operate at the minimum temperature required for a reasonable reaction rate.
-
Using a Milder Catalyst: Catalysts like trimethylchlorosilane (TMSCl) often allow for milder reaction conditions.[2]
-
Controlling the Addition of Reactive Reagents: When using highly reactive reagents like thionyl chloride, add them slowly and at a reduced temperature to control the initial exotherm.[1]
Q6: What is the purpose of isolating the product as a hydrochloride salt?
A6: this compound contains a basic amino group, which can make the free ester prone to instability and difficult to handle. By converting it to its hydrochloride salt (this compound HCl), the stability is increased, and it often crystallizes more readily, simplifying purification and handling.[1][12] The hydrochloride salt is typically a white to off-white solid.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (as per TLC/NMR) | 1. Ineffective catalyst. 2. Presence of water in reagents or glassware. 3. Insufficient reaction time or temperature. 4. Zwitterionic nature of 4-aminobutanoic acid hindering solubility/reactivity. | 1. Use a strong acid catalyst (e.g., H₂SO₄, HCl, SOCl₂). Ensure anhydrous conditions. 2. Dry all glassware thoroughly. Use anhydrous methanol. 3. Increase reaction time and/or temperature, monitoring progress by TLC. 4. Ensure the acid catalyst is added to the suspension of the amino acid in methanol to facilitate its dissolution and reaction. |
| Product is Difficult to Isolate from the Reaction Mixture | 1. The product may be soluble in the aqueous phase during work-up, especially if the free amine is present. 2. Emulsion formation during extraction. | 1. Ensure the aqueous phase is sufficiently basic (e.g., using NaHCO₃ or K₂CO₃) to deprotonate the ammonium (B1175870) salt before extraction with an organic solvent. Alternatively, isolate the product as the hydrochloride salt by evaporating the solvent. 2. Add brine (saturated NaCl solution) to help break the emulsion. |
| Formation of a White Precipitate During the Reaction | 1. The starting 4-aminobutanoic acid may be sparingly soluble in methanol. 2. The product, this compound hydrochloride, may precipitate out of the solution. | 1. This is normal. The amino acid will dissolve as the reaction progresses and it is converted to its hydrochloride salt and then the ester. 2. This can be an indication of successful product formation. The product can be isolated by filtration at the end of the reaction. |
| Incomplete Reaction (Starting Material Remains) | 1. Reaction has not reached equilibrium or is proceeding too slowly. 2. Insufficient catalyst. 3. Water is shifting the equilibrium backward. | 1. Increase the reflux time. 2. Add a small additional amount of catalyst. 3. If not already in use, add molecular sieves or set up the reaction with a Dean-Stark trap to remove water. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst/Reagent | Starting Material | Typical Reaction Conditions | Reported Yield (%) | Reference |
| Anhydrous HCl (gas) | 4-Aminobutanoic Acid | Methanol, Room Temp to Reflux, 17h | High (exact % not stated, but 30.7g from 20.64g starting material suggests near quantitative) | [12] |
| Thionyl Chloride (SOCl₂) | 4-Aminobutanoic Acid | Methanol, 0°C to Reflux | Generally High | [1][13] |
| Trimethylchlorosilane (TMSCl) | Amino Acids (general) | Methanol, Room Temp, 12-24h | Good to Excellent (often >90%) | [2] |
| Sulfuric Acid (H₂SO₄) | 4-Aminobutanoic Acid | Methanol, Reflux | Moderate to High (highly dependent on water removal) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride using Anhydrous HCl [12]
-
Suspend 20.64 g (0.2 mole) of 4-aminobutanoic acid in 200 ml of anhydrous methanol in a round-bottom flask at room temperature.
-
Slowly bubble anhydrous HCl gas into the stirred suspension. The reaction mixture will warm up.
-
After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. Submerge the flask in an ice bath (0°C).
-
Continue bubbling HCl for an additional 5 minutes while cooling.
-
Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.
-
After cooling, evaporate the solvent in vacuo to obtain the crude this compound hydrochloride as a white solid.
Protocol 2: General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis using Trimethylchlorosilane (TMSCl) [2]
-
Place the amino acid (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for addressing low yield issues.
References
- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 5. Dean-Stark apparatus [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - molecular sieve and acids (esterification) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Molecular Sieves [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
Side reactions to avoid during the esterification of 4-aminobutyric acid.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the esterification of 4-aminobutyric acid (GABA). Due to its bifunctional nature, containing both a primary amine and a carboxylic acid, GABA is prone to several side reactions that can significantly lower the yield of the desired ester product. This guide will help you identify, mitigate, and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to avoid during the esterification of 4-aminobutyric acid?
A1: The two main side reactions are:
-
Intramolecular Cyclization (Lactamization): The amino group of GABA can attack the activated carboxylic acid (or the ester product), leading to the formation of a stable five-membered ring, 2-pyrrolidinone (B116388) (also known as γ-butyrolactam). This is often the major byproduct, especially at elevated temperatures.
-
Intermolecular Polymerization: The amino group of one GABA molecule can react with the carboxylic acid of another, forming an amide bond. This process can repeat, leading to the formation of polyamide chains (poly-GABA), which can be difficult to remove from the reaction mixture.
Q2: I performed a direct Fischer esterification of GABA and obtained a low yield of the desired ester. What is the likely cause?
A2: Direct esterification of unprotected GABA, especially under acidic conditions like Fischer esterification, is challenging. The primary reasons for low yield are the two main side reactions mentioned above: lactamization to form 2-pyrrolidinone and polymerization. The acidic catalyst protonates the amino group, which reduces its nucleophilicity and prevents polymerization to some extent, but the equilibrium can still favor the formation of the thermodynamically stable 2-pyrrolidinone at higher temperatures.
Q3: How can I prevent these side reactions?
A3: The most effective strategy to prevent both lactamization and polymerization is to use a protecting group for the amine functionality before performing the esterification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many esterification conditions and its ease of removal under acidic conditions.
Q4: What are the recommended methods for esterifying GABA?
A4: There are two main successful approaches:
-
Two-Step Approach (Recommended): First, protect the amino group of GABA with a suitable protecting group (e.g., Boc anhydride). Then, esterify the carboxylic acid of the N-protected GABA. This method provides much higher yields of the desired ester and simplifies purification.
-
Direct Esterification with Thionyl Chloride: This method involves reacting GABA with an alcohol in the presence of thionyl chloride (SOCl₂). The thionyl chloride reacts with the alcohol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. It also converts the carboxylic acid to a more reactive acyl chloride intermediate. While this can provide the ester hydrochloride in good yields, careful control of the reaction temperature is crucial to minimize side reactions.
Troubleshooting Guides
Problem 1: Low Yield of GABA Ester and Presence of a Major Byproduct
Symptoms:
-
Low isolated yield of the desired GABA ester.
-
A significant byproduct is observed on TLC or in the NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | How to Identify | Solution |
| Formation of 2-Pyrrolidinone | ¹H NMR shows characteristic peaks around δ 3.4 (t), 2.3 (t), and 2.0 (quintet) ppm. The mass spectrum will show a peak corresponding to the mass of 2-pyrrolidinone (85.10 g/mol ). | - Use a protecting group: Protect the amine of GABA with a Boc group before esterification. - Lower the reaction temperature: If performing a direct esterification, running the reaction at a lower temperature can reduce the rate of lactamization. - Optimize reaction time: Shorter reaction times can minimize the conversion to the lactam. |
| Formation of Polyamides | The product is a solid that is insoluble in common organic solvents. The NMR spectrum may show broad, poorly resolved peaks. | - Use a protecting group: This is the most effective way to prevent polymerization. - Use a large excess of alcohol: In direct esterification, using the alcohol as the solvent can help to favor the esterification reaction over intermolecular polymerization. |
| Incomplete Reaction | The starting material (GABA or N-protected GABA) is still present in the reaction mixture (as seen on TLC or NMR). | - Increase reaction time or temperature: Be cautious with increasing temperature if not using a protecting group. - Use a more efficient coupling agent: If esterifying N-protected GABA, consider using a different coupling agent like DCC/DMAP or HATU. |
Problem 2: Difficulty in Purifying the GABA Ester
Symptoms:
-
The crude product is a sticky oil or an intractable solid.
-
Column chromatography does not give a clean separation of the product.
Possible Causes & Solutions:
| Possible Cause | How to Identify | Solution |
| Presence of Polymeric Byproducts | The crude product is a highly viscous or solid material that streaks on the TLC plate. | - Optimize reaction conditions to avoid polymerization: Use a protecting group and appropriate stoichiometry. - Purification by precipitation/trituration: Try to precipitate the desired ester from a suitable solvent system to leave the polymer in solution, or triturate the crude product with a solvent in which the polymer is insoluble. |
| Product is a Salt | If the reaction was performed under acidic conditions (e.g., Fischer esterification or using thionyl chloride), the product is likely the hydrochloride salt of the ester. | - Aqueous workup with a base: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free ester into an organic solvent. - Isolation as the salt: If the salt is a crystalline solid, it can be isolated by filtration and purified by recrystallization. |
Data Presentation
Table 1: Comparison of Methods for the Synthesis of GABA Esters
| Method | Starting Material | Typical Reagents | Advantages | Disadvantages | Approx. Yield |
| Direct Fischer Esterification | GABA | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | One-step reaction. | Low yields due to significant side reactions (lactamization, polymerization). Difficult purification. | 10-40% |
| Direct Esterification with SOCl₂ | GABA | Alcohol, Thionyl Chloride (SOCl₂) | Can provide good yields of the ester hydrochloride. | Requires careful temperature control. Thionyl chloride is a hazardous reagent. | 70-90%[1] |
| Two-Step: Amine Protection then Esterification | GABA | 1. Boc₂O, Base 2. Alcohol, Coupling Agent (e.g., DCC, DMAP) | High yields, clean reaction, easy purification. | Two-step process adds to the overall synthesis time. | >90% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-aminobutanoic Acid
This is the first step in the recommended two-step approach.
Materials:
-
4-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve GABA (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in dioxane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the GABA spot disappears.
-
Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanoic acid.
Protocol 2: Synthesis of Methyl N-Boc-4-aminobutanoate
This is the second step, the esterification of the N-protected GABA.
Materials:
-
N-Boc-4-aminobutanoic acid
-
Methanol (B129727) (dry)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, dry)
Procedure:
-
Dissolve N-Boc-4-aminobutanoic acid (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Add dry methanol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure methyl N-Boc-4-aminobutanoate.
Visualizations
Logical Relationship: Troubleshooting Low Yield in GABA Esterification
Caption: A troubleshooting workflow for diagnosing and resolving low yields in GABA esterification.
Experimental Workflow: Two-Step Esterification of GABA
Caption: The recommended two-step workflow for the high-yield synthesis of GABA esters.
References
Optimizing reaction conditions for Methyl 4-aminobutanoate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Methyl 4-aminobutanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method is the Fischer-Speier esterification of 4-aminobutanoic acid (gamma-aminobutyric acid, GABA). This reaction involves heating a solution of GABA in methanol (B129727) with a strong acid catalyst.[1] The product is typically isolated as its hydrochloride salt to improve stability and ease of handling.[1]
Q2: Why is an acid catalyst necessary for the esterification of 4-aminobutanoic acid?
A2: An acid catalyst is crucial for two main reasons. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2] Second, since 4-aminobutanoic acid exists as a zwitterion, the acid protonates the carboxylate group, allowing the esterification to proceed. Esterification of the zwitterionic form is difficult.
Q3: What are the advantages of using alternative reagents like thionyl chloride or TMSCl over traditional acid catalysts?
A3: Reagents like thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) offer several advantages. The thionyl chloride method is highly efficient, often resulting in excellent yields as it reacts with methanol to generate HCl in situ.[1] The TMSCl/methanol system provides a milder reaction condition, often proceeding at room temperature, which can be beneficial for sensitive substrates and simplifies the experimental setup.[3][4]
Q4: How can I isolate the free base of this compound from its hydrochloride salt?
A4: To obtain the free amino ester from its hydrochloride salt, you can neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in a suitable solvent (like dichloromethane (B109758) or diethyl ether) and washing it with a mild aqueous basic solution, such as sodium bicarbonate or potassium carbonate.[5] The free ester will then be in the organic phase, which can be dried and concentrated.
Troubleshooting Guides
Low or No Product Yield
Q: My reaction yield is very low, or I'm not getting any product. What are the possible causes and solutions?
A: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Incomplete Reaction (Reversibility): Fischer esterification is a reversible reaction.[2]
-
Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in insufficient quantity.
-
Solution: Use a fresh, anhydrous acid catalyst. For sulfuric acid, a few drops are often sufficient for laboratory-scale reactions. For methods involving gaseous HCl, ensure a sufficient amount is bubbled through the reaction mixture.
-
-
Poor Solubility of Starting Material: 4-aminobutanoic acid has limited solubility in methanol, which can slow down the reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. The formation of the hydrochloride salt of GABA upon addition of the acid catalyst increases its solubility in methanol, so ensure the catalyst is added early in the procedure.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Solution: For Fischer esterification with sulfuric or hydrochloric acid, refluxing for several hours (4-18 hours) is common. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Purification Issues
Q: During workup, my product "oiled out" instead of precipitating as a solid. How should I proceed?
A: "Oiling out" is a common issue with amino acid esters. This occurs when the product separates as a liquid phase rather than a crystalline solid.
-
Problem: The product is not crystallizing from the reaction or workup solvent.
-
Solution 1 (Solvent Exchange): After the initial workup (e.g., extraction and washing), remove the solvent under reduced pressure. Attempt to recrystallize the resulting oil or residue from a different solvent system. A common technique is to dissolve the oil in a minimal amount of a polar solvent like ethanol (B145695) or methanol and then slowly add a less polar solvent like diethyl ether or ethyl acetate (B1210297) until turbidity is observed. Then, allow the solution to cool slowly.
-
Solution 2 (Purification by Chromatography): If recrystallization fails, the oily product can be purified using column chromatography. Due to the polar nature of the amino ester, silica (B1680970) gel chromatography with a polar mobile phase is often effective. A gradient of methanol in dichloromethane is a common eluent system. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent the product from streaking on the column.
-
Q: I'm having difficulty removing all the acid catalyst during the workup.
A: Residual acid can prevent the successful crystallization of the product and may cause degradation over time.
-
Problem: Incomplete neutralization of the acid catalyst.
-
Solution: During the aqueous workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic. Be cautious of gas evolution (CO₂) during neutralization.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Material | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Notes |
| HCl (gas) in Methanol | 4-Aminobutanoic Acid | Reflux | 17 hours | ~99% (crude hydrochloride salt) | Requires handling of gaseous HCl. |
| H₂SO₄ in Methanol | 4-Aminobutanoic Acid | Reflux | 4-8 hours | Good to Excellent | A common and cost-effective method.[1] |
| Thionyl Chloride in Methanol | 4-Aminobutanoic Acid | 0°C to Reflux | 2-4 hours | High to Excellent | Generates HCl in situ; requires careful handling due to the corrosive nature of thionyl chloride.[1] |
| TMSCl in Methanol | 4-Aminobutanoic Acid | Room Temperature | 12-24 hours | Good to Excellent | Milder conditions, convenient for laboratory scale.[3][4] |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. The data presented is for comparative purposes.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobutanoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 mL per gram of amino acid).
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with a ninhydrin (B49086) stain).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification (as Hydrochloride Salt):
-
Dissolve the crude ester in a minimal amount of diethyl ether.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
Protocol 2: Esterification using Thionyl Chloride
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol (10 mL per gram of amino acid).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cold methanol, maintaining the temperature below 10°C.
-
After the addition is complete, add 4-aminobutanoic acid (1.0 eq) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid is the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain the pure hydrochloride salt.
-
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Methyl 4-aminobutanoate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 4-aminobutanoate and its hydrochloride salt by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound and its hydrochloride salt.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound (the compound is insoluble or sparingly soluble).
-
Solution:
-
Verify Solvent Choice: this compound is a polar molecule and is more likely to dissolve in polar solvents. Its hydrochloride salt is even more polar and generally exhibits good solubility in polar protic solvents. Refer to the solubility table below for guidance.
-
Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your final yield.[1]
-
Try a Different Solvent: If the compound still does not dissolve, a different solvent or a mixed solvent system may be necessary. For this compound, consider polar solvents like ethanol (B145695), methanol, or water. For the hydrochloride salt, water or ethanol are good starting points.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again slowly.[1]
-
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[1]
-
Seed Crystals: If available, add a very small crystal of the pure compound to the cooled solution to act as a seed.[1]
-
Cool Further: If crystals still do not form at room temperature, cool the flask in an ice bath.
-
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound. This is less likely for this compound hydrochloride but could be a factor for the free base.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is cooling too rapidly, or the concentration of the solute is too high.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool more slowly. An insulated container can help slow the cooling rate.
-
-
Possible Cause 3: The presence of significant impurities can lower the melting point of the compound.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel, to remove some of the impurities before recrystallization.
-
Problem: The yield of recrystallized product is low.
-
Possible Cause 1: Too much solvent was used during dissolution, leaving a significant portion of the product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check if a significant amount of product remains in the mother liquor, you can try to concentrate it and cool it to obtain a second crop of crystals.
-
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution: Ensure that the filtration apparatus (funnel, filter paper, and receiving flask) is preheated before filtering the hot solution.
-
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.
-
Problem: The recrystallized product is still impure or colored.
-
Possible Cause 1: Colored impurities are present in the crude material.
-
Solution: Before cooling the solution for crystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Possible Cause 2: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals. If crystals form too quickly, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: If synthesized via Fischer esterification of 4-aminobutyric acid with methanol, the most likely impurities are unreacted 4-aminobutyric acid, excess methanol, and water. Incomplete esterification is a common source of the starting carboxylic acid impurity.
Q2: What is a good starting solvent for the recrystallization of this compound hydrochloride?
A2: Due to its salt nature, this compound hydrochloride is significantly more polar than its free base. Good starting solvents to try would be ethanol, a mixture of ethanol and water, or isopropanol. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: How can I improve the purity if a single recrystallization is not sufficient?
A3: If the product is still not pure after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if the impurities have a very similar solubility profile, another purification technique such as column chromatography may be necessary.
Q4: Is it better to recrystallize the free base or the hydrochloride salt?
A4: The hydrochloride salt is generally a crystalline solid with a higher melting point, which often makes it easier to handle and recrystallize than the free base, which may be a liquid or a low-melting solid at room temperature.[2] Recrystallization of the salt form can be very effective in removing non-basic, organic impurities.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | This compound (Free Base) | This compound HCl | Polarity |
| Water | Soluble (forms hydrogen bonds)[2] | Very Soluble | High |
| Methanol | Soluble | Soluble | High |
| Ethanol | Soluble[2] | Soluble | High |
| Isopropanol | Moderately Soluble | Moderately Soluble | Medium |
| Acetone | Sparingly Soluble | Sparingly Soluble | Medium |
| Ethyl Acetate | Sparingly Soluble | Insoluble | Medium-Low |
| Dichloromethane | Sparingly Soluble | Insoluble | Medium-Low |
| Toluene | Insoluble | Insoluble | Low |
| Hexane | Insoluble | Insoluble | Low |
Experimental Protocols
Protocol: Recrystallization of this compound Hydrochloride
This protocol provides a general procedure. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first, and then add the "bad" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Challenges in the direct UV detection of Methyl 4-aminobutanoate by HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the direct UV detection of Methyl 4-aminobutanoate and similar aliphatic amines by High-Performance Liquid Chromatography (HPLC). Given that this compound lacks a strong native chromophore, direct UV detection is impractical. This guide focuses on pre-column derivatization, a necessary step to introduce a UV-active moiety to the molecule, enabling sensitive detection.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low or no UV signal for this compound in my HPLC analysis?
A1: this compound is a small aliphatic amine, a class of compounds that does not possess a significant chromophore. Chromophores are parts of a molecule that absorb ultraviolet or visible light. Without a chromophore, direct detection by HPLC with a UV detector is not feasible, resulting in little to no signal. To overcome this, a pre-column derivatization step is required to attach a UV-absorbing molecule (a derivatizing agent) to the amine.
Q2: What is pre-column derivatization and why is it necessary for analyzing this compound?
A2: Pre-column derivatization is a chemical reaction performed on the sample before it is injected into the HPLC system. For compounds like this compound, a derivatizing agent that reacts with its primary amine group is added. This agent contains a chromophore, making the resulting product detectable by a UV detector.[1][2][3] This process not only enables detection but can also improve the chromatographic properties of the analyte, such as retention and peak shape.[3][4]
Q3: Which derivatizing agents are suitable for this compound?
A3: Several reagents are commonly used to derivatize primary amines for HPLC-UV analysis. Popular choices include:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent and UV-active derivatives.[1][2][5]
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent and UV-absorbing isoindole derivatives.[6][7][8]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce highly stable and fluorescent derivatives with strong UV absorbance.[9][10][11]
Q4: At what wavelength should I set my UV detector after derivatization?
A4: The optimal detection wavelength depends on the derivatizing agent used. The table below summarizes the typical UV absorbance maxima for derivatives of primary amines with common reagents.
Data Presentation: UV Absorbance of Derivatized Amines
| Derivatizing Agent | Abbreviation | Typical UV Absorbance Maxima (λmax) | Notes |
| Dansyl Chloride | DNS-Cl | ~218 nm, ~254 nm | The derivative is also highly fluorescent.[12][13] |
| o-Phthalaldehyde | OPA | ~330-340 nm | The reaction is very fast, but the derivatives can be unstable.[8][14][15][16] |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | ~210 nm, ~260 nm | The derivatives are very stable.[9][17] |
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and HPLC analysis of this compound.
Issue 1: Incomplete or No Derivatization
-
Symptom: Small or no product peak, with a large peak for the unreacted analyte (if detectable by other means) or inconsistent results.
-
Potential Causes & Solutions:
-
Incorrect pH: The derivatization reaction is pH-dependent. For most amine derivatizations (e.g., with Dansyl Chloride or OPA), alkaline conditions (typically pH 9-10.5) are required to ensure the primary amine is deprotonated and thus nucleophilic.[1][2][18]
-
Action: Prepare buffers fresh and verify the pH. Optimize the pH for your specific analyte and reagent.
-
-
Reagent Degradation: Derivatizing agents like Dansyl Chloride and OPA are sensitive to moisture and light.[1]
-
Action: Store reagents under appropriate conditions (e.g., in a desiccator, protected from light). Prepare reagent solutions fresh daily.
-
-
Insufficient Reagent Concentration: An excess of the derivatizing agent is typically needed to drive the reaction to completion.
-
Action: Start with a 5-10 fold molar excess of the reagent over the expected analyte concentration.[19]
-
-
Suboptimal Reaction Time or Temperature: Derivatization reactions require a specific amount of time to proceed to completion.
-
Action: Consult the protocol for the recommended reaction time and temperature. You may need to optimize these parameters for your specific application.[19]
-
-
Issue 2: Large Interfering Peaks from the Derivatizing Reagent
-
Symptom: A large peak from the unreacted reagent or its hydrolysis by-products obscures the analyte peak.
-
Potential Causes & Solutions:
-
Excess Reagent: While an excess is necessary, a very large excess can lead to significant interference.
-
Action: Optimize the reagent concentration to the minimum required for complete derivatization.
-
-
Hydrolysis of the Reagent: Reagents like Dansyl Chloride and FMOC-Cl can hydrolyze in aqueous, alkaline conditions, creating interfering by-products (e.g., FMOC-OH).[11]
-
Action:
-
Quenching: After the desired reaction time, add a quenching agent. A small primary amine like proline or ammonium (B1175870) hydroxide (B78521) can be used to react with the excess Dansyl Chloride.[1][6] An excess of glycine (B1666218) can be used for FMOC-Cl.[9]
-
Extraction: Perform a liquid-liquid extraction to remove the more nonpolar excess reagent and by-products.[6]
-
Chromatographic Separation: Adjust the HPLC gradient to ensure the reagent peak is well-separated from the analyte peak.
-
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, which can compromise integration and quantification.
-
Potential Causes & Solutions:
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based reversed-phase columns can interact with the basic amine derivatives, causing peak tailing.[20]
-
Action: Use an end-capped column or a column with a polar-embedded phase. Operating the mobile phase at a lower pH can also help suppress silanol ionization.[20]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the derivatized analyte, it can lead to inconsistent ionization and poor peak shape.[20]
-
Action: Use a buffered mobile phase and operate at a pH at least 2 units away from the analyte's pKa.
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[20]
-
Action: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Action: Dilute the sample or reduce the injection volume.
-
-
Experimental Protocols
Protocol 1: Derivatization of this compound with Dansyl Chloride (DNS-Cl)
This is a general protocol and may require optimization.
-
Reagents:
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.
-
Dansyl Chloride Solution: 50 mM Dansyl Chloride in acetonitrile. Prepare fresh daily and protect from light.[21]
-
Sample/Standard Solution: this compound dissolved in a suitable solvent (e.g., 0.1 M HCl).
-
Quenching Solution: 10% (v/v) ammonium hydroxide in water.[1][22]
-
-
Procedure:
-
In a microcentrifuge tube, mix 50 µL of the derivatization buffer with 25 µL of the sample or standard solution.
-
Add 50 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 45 minutes). Optimization may be required.
-
Add 10 µL of the quenching solution to react with the excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.[6]
-
The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.
-
-
Typical HPLC Conditions:
Visualizations
Caption: Experimental workflow for derivatization and HPLC analysis.
Caption: Troubleshooting workflow for HPLC-UV analysis of derivatized amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DSpace [helda.helsinki.fi]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. pjsir.org [pjsir.org]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. chromtech.com [chromtech.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of Methyl 4-aminobutanoate through Derivatization
Welcome to the technical support center for the derivatization of Methyl 4-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this compound for enhanced analytical detection.
This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a small, polar molecule that can be challenging to detect at low concentrations using standard chromatographic techniques.[1] Derivatization is a crucial step to improve its volatility for Gas Chromatography (GC) analysis or to introduce a chromophore or fluorophore for sensitive detection by High-Performance Liquid Chromatography (HPLC).[1][2]
This guide covers common derivatization techniques, including silylation, acylation, and fluorescent labeling, providing detailed protocols, troubleshooting advice, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound, similar to its parent compound GABA, is a polar molecule with low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).[1] Derivatization converts it into a more volatile and thermally stable compound.[1][2] For High-Performance Liquid Chromatography (HPLC), derivatization is employed to attach a UV-absorbing or fluorescent tag, as this compound lacks a native chromophore, thereby significantly enhancing detection sensitivity.[3][4]
Q2: What are the most common derivatization techniques for this compound and similar primary amines for GC-MS analysis?
A2: The most common techniques for GC-MS analysis involve:
-
Silylation: This is a widely used method where active hydrogens on the amine and any residual carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular.[5][6] Silylation increases the volatility and thermal stability of the analyte.[7]
-
Acylation: This involves the reaction with reagents like pentafluorobenzyl bromide (PFB-Br) to form stable, volatile derivatives that are highly sensitive to electron capture detection (ECD) and mass spectrometry.[8][9]
-
Chloroformate Derivatization: Reagents like ethyl chloroformate (ECF) react with the amine group to form a derivative suitable for GC-MS analysis. This method is known for its simplicity and speed.[10]
Q3: What are the recommended derivatization methods for HPLC analysis?
A3: For HPLC analysis, derivatization aims to add a fluorescent or UV-absorbing tag. Common reagents include:
-
o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, MPA) or sulfite (B76179) to form highly fluorescent isoindole derivatives.[11][12] This is a very sensitive method, though the derivatives can sometimes be unstable.[3]
-
Dansyl Chloride: This reagent reacts with primary and secondary amines to produce stable and highly fluorescent dansyl derivatives, which can be detected by both fluorescence and UV detectors.[4][13][14]
-
2-Hydroxynaphthaldehyde (HN): HN forms stable derivatives with primary amines that can be detected by fluorescence.
Q4: My derivatization reaction is showing low or no yield. What are the possible causes?
A4: Low derivatization yield can be due to several factors:
-
Presence of Moisture: Silylation reagents are particularly sensitive to moisture, which can lead to reagent degradation and incomplete derivatization.[1][6] Ensure all glassware is dry and use anhydrous solvents.
-
Incorrect pH: Many derivatization reactions are pH-dependent. For example, dansylation and OPA reactions require alkaline conditions (typically pH 9-10.5) to deprotonate the amine group and facilitate the reaction.[11][13]
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly. Use fresh reagents and store them under the recommended conditions.
-
Insufficient Reaction Time or Temperature: Some reactions require heating or a specific incubation time to go to completion.[3][4] Consult the specific protocol for the optimal conditions.
Q5: I am observing multiple peaks for my derivatized analyte in the chromatogram. What could be the reason?
A5: The presence of multiple peaks can be attributed to:
-
Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the un-derivatized analyte in addition to the derivatized product.
-
Formation of Multiple Derivatives: Some reagents can react with other functional groups in the molecule or form different isomeric products. For amino acids, incomplete derivatization can lead to mono- and di-substituted products.[15]
-
Side Reactions: The derivatizing reagent might react with other components in your sample matrix or with the solvent.
-
Degradation of the Derivative: Some derivatives are not very stable and may degrade over time, leading to the appearance of new peaks.[3]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No peaks or very small peaks | Sample decomposition in the injector. | Lower the injector temperature. Ensure the derivative is thermally stable. |
| Inactive derivatization reagent. | Use a fresh vial of reagent. Ensure proper storage (e.g., protection from moisture for silylating agents).[16] | |
| Leaks in the GC system. | Perform a leak check, especially at the injector and column connections.[17] | |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, inert GC column. Trim the front end of the column if it has become active.[10][17] |
| Co-elution with an interfering compound. | Optimize the temperature program to improve separation. | |
| Ghost peaks (peaks in blank runs) | Carryover from a previous injection. | Clean the syringe and injector port. Run solvent blanks between samples.[17] |
| Contamination of the carrier gas or system. | Check the purity of the carrier gas and ensure traps are functioning correctly. Bake out the column. |
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence/UV signal | Incorrect derivatization pH. | Optimize the pH of the reaction buffer. Most fluorescent derivatizations of amines work best at alkaline pH (9-10.5).[11][13] |
| Degradation of the fluorescent derivative. | Analyze the samples as soon as possible after derivatization. Some derivatives, like those from OPA, can be unstable.[3] Store samples in the dark and at low temperatures if immediate analysis is not possible. | |
| Quenching of fluorescence. | Ensure the mobile phase and sample matrix do not contain quenching agents. | |
| Broad or split peaks | Poor chromatography due to column issues. | Check the column's performance with a standard mixture. If necessary, wash or replace the column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the derivatized sample in the initial mobile phase or a weaker solvent. | |
| Retention time shifts | Changes in mobile phase composition or pH. | Prepare fresh mobile phase daily and ensure accurate pH adjustment. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for common derivatization techniques for GABA, the parent compound of this compound. These values can serve as a starting point for method development.
Table 1: HPLC-Based Derivatization Methods for GABA Analysis
| Derivatizing Reagent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| o-Phthalaldehyde (OPA)/3-Mercaptopropionic acid (MPA) | Fluorescence | 0.2 - 0.9 µg/mL | 0.004 µg/mL | 0.02 µg/mL | [3] |
| 2-Hydroxynaphthaldehyde (HN) | Fluorescence | 40 - 600 µg/mL | 1 µg/mL | 5 µg/mL | [3] |
| Dansyl Chloride | UV (254 nm) | 0.5 - 100 µg/mL | - | 0.5 µg/mL (LLOQ) | [4][18] |
| o-Phthalaldehyde (OPA)/Sulfite | Fluorescence (Ex: 220 nm, Em: 385 nm) | - | Basal levels in microdialysates (nM range) | - | [11] |
Table 2: GC-MS Based Derivatization Methods for GABA Analysis
| Derivatization Method | Ionization Mode | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methylation (MethElute) | Positive Chemical Ionization | 0.5 - 100 µg/mL | 250 ng/mL | 0.5 µg/mL (LLOQ) | [18] |
| Pentafluorobenzyl bromide (PFB-Br) | Not specified | 0.1 - 5 mg/L | 10 mg/L (in urine) | - | |
| Silylation (e.g., with MTBSTFA) | Electron Ionization | - | - | - |
Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Analysis
This protocol is adapted from a validated method for GABA and glutamic acid analysis.[4]
-
Reagent Preparation:
-
Dansyl Chloride Solution: Dissolve 5 mg of dansyl chloride in 10 mL of acetone.
-
Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.7.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 100 µL of the sample (or standard solution) with 900 µL of the sodium bicarbonate buffer.
-
Add 1000 µL of the dansyl chloride solution to the mixture.
-
Vortex the solution to ensure thorough mixing.
-
Heat the mixture at 55°C for 1 hour in a water bath or heating block.
-
-
Sample Preparation for Injection:
-
After cooling to room temperature, the sample can be directly injected into the HPLC system. If necessary, filter the sample through a 0.45 µm syringe filter.
-
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic Acid (MPA) for HPLC-Fluorescence Analysis
This protocol is based on a method comparing different derivatizing agents for GABA.[3]
-
Reagent Preparation:
-
OPA Solution: Prepare a 25 mg/mL solution of OPA in methanol. This should be prepared fresh.
-
Buffer: Prepare a borate (B1201080) buffer and adjust the pH to 9.9.
-
-
Derivatization Procedure:
-
In a vial, mix 500 µL of the sample (or standard solution) with 100 µL of the OPA solution.
-
Add 375 µL of the borate buffer.
-
Add 25 µL of 3-mercaptopropionic acid (MPA).
-
Vortex the resulting solution immediately. The reaction is typically very fast and occurs at room temperature.
-
-
Sample Preparation for Injection:
-
The derivatized sample is ready for immediate injection into the HPLC system. Due to the potential instability of the OPA derivatives, analysis should not be delayed.[3]
-
Protocol 3: Two-Step Derivatization (Methoximation followed by Silylation) for GC-MS Analysis
This is a general and robust protocol for the derivatization of keto-acids and other metabolites containing active hydrogens, adapted for compounds like GABA.[5][19]
-
Sample Preparation:
-
The sample containing this compound must be completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
-
-
Step 1: Methoximation (to protect any potential carbonyl groups)
-
Prepare a solution of methoxyamine hydrochloride (MeOx) at 20 mg/mL in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample.
-
Seal the vial and vortex to dissolve the residue.
-
Incubate at 37°C for 90 minutes with shaking.[19]
-
-
Step 2: Silylation
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reaction mixture.
-
Seal the vial and vortex thoroughly.
-
Incubate at 37°C for 30 minutes with shaking.[5]
-
-
Sample Preparation for Injection:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
-
Visualizations
Caption: General workflow for GC-MS analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: A logical flow for troubleshooting common derivatization issues.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gamma aminobutyric acid (GABA) tailing peak or contamination - Chromatography Forum [chromforum.org]
- 11. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implementation of HPLC Analysis for γ-Aminobutyric Acid (GABA) in Fermented Food Matrices [agris.fao.org]
- 13. benchchem.com [benchchem.com]
- 14. A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Addressing stability issues of Methyl 4-aminobutanoate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Methyl 4-aminobutanoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound primarily degrades via two pathways in aqueous solutions:
-
Hydrolysis: The ester group is hydrolyzed to form gamma-aminobutyric acid (GABA) and methanol. This reaction is catalyzed by both acidic and basic conditions.
-
Lactamization: An intramolecular cyclization reaction where the terminal amino group attacks the ester carbonyl, forming 2-pyrrolidinone (B116388) (a γ-lactam) and methanol. This process can be influenced by the pH of the solution.
Q2: What factors have the most significant impact on the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by:
-
pH: The rate of both hydrolysis and lactamization is highly dependent on the pH of the solution. Ester hydrolysis is typically accelerated at pH values below 4 and above 7.
-
Temperature: Higher temperatures increase the rate of both degradation reactions.[1][2] For optimal stability, solutions should be kept cool and stored at recommended temperatures when not in use.
-
Storage Duration: The compound can degrade over time, with the extent of degradation depending on the storage conditions.[3][4]
-
Presence of Catalysts: The presence of certain buffers or other components in the formulation could potentially catalyze degradation.
Q3: What are the recommended storage conditions for aqueous stock solutions of this compound?
A3: For short-term storage (up to 1 month), it is recommended to store aqueous stock solutions at -20°C. For longer-term storage (up to 6-12 months), aliquoting the stock solution into single-use vials and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[3][4] It is crucial to use freshly prepared solutions for experiments whenever possible.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach to monitor the stability of your solution.[5][6][7] This method should be able to separate the intact this compound from its primary degradation products, GABA and 2-pyrrolidinone.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of my compound in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Unfavorable pH | Measure the pH of your buffer. If it is acidic or alkaline, consider if a buffer closer to neutral pH can be used for your experiment. If the experimental conditions dictate a specific pH, prepare the solution immediately before use. |
| High Temperature | Ensure your solution is maintained at a low temperature during preparation and storage. Avoid leaving the solution at room temperature for extended periods. |
| Buffer Effects | Certain buffer components can catalyze hydrolysis. If possible, test the stability in a simpler matrix, like HPLC-grade water, to determine if the buffer is contributing to the instability. |
Problem 2: My experimental results are inconsistent and not reproducible.
| Potential Cause | Troubleshooting Step |
| Solution Degradation | Prepare fresh solutions for each experiment from a solid form of the compound. Avoid using old stock solutions, as the concentration of the active compound may have decreased. |
| Freeze-Thaw Cycles | Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.[3][4] |
Problem 3: I see an unexpected peak growing in my chromatogram over time.
| Potential Cause | Troubleshooting Step |
| Formation of Degradants | This new peak is likely a degradation product. The two most probable degradants are GABA (from hydrolysis) and 2-pyrrolidinone (from lactamization). |
| Identification of Degradants | If available, run standards of GABA and 2-pyrrolidinone to confirm the identity of the new peak by comparing retention times. Alternatively, LC-MS can be used for identification. |
Data Presentation
Table 1: Anticipated Stability Profile of this compound in Aqueous Solution
| pH | Temperature | Expected Primary Degradation Pathway | Expected Stability |
| < 4 | Room Temperature | Hydrolysis | Low |
| 4 - 6 | 4°C | Minimal Degradation | High |
| 7 | Room Temperature | Hydrolysis & Lactamization | Moderate |
| > 8 | Room Temperature | Hydrolysis & Lactamization | Low |
This table presents a qualitative summary based on general chemical principles of ester stability. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9][10]
1. Acidic Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Incubate the solution at 60°C for 24 hours.
- At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Incubate the solution at 60°C for 24 hours.
- At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Thermal Degradation:
- Store a solid sample of this compound at 70°C for 48 hours.
- Also, prepare an aqueous solution in HPLC-grade water and incubate at 70°C for 48 hours.
- Analyze both the solid and liquid samples by dissolving/diluting in the mobile phase.
4. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- Analyze aliquots at various time points by HPLC.
5. Photolytic Degradation:
- Expose a solid sample and an aqueous solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analyze the samples by HPLC and compare them to a control sample stored in the dark.
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol and should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Thermal Kinetics of Gamma–Aminobutyric Acid and Antioxidant Activity in Germinated Red Jasmine Rice Milk using Arrhenius, Eyring-Polanyi and Ball Models [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. jocpr.com [jocpr.com]
- 8. ijrpp.com [ijrpp.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ajpsonline.com [ajpsonline.com]
Technical Support Center: Storage and Handling of Methyl 4-aminobutanoate
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Methyl 4-aminobutanoate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound hydrochloride?
A1: For long-term storage, solid this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Under these conditions, the compound is stable for at least two to three years.[2][3] For short-term storage, 4°C is also acceptable, provided the container is well-sealed and stored away from moisture.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A2: this compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30-100 mg/mL.[3] For optimal stability, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to 6 months.[1] For storage up to one month, -20°C is also an option.[1][3] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[3]
Q3: What are the primary ways this compound can degrade?
A3: The main degradation pathways for this compound are:
-
Hydrolysis: The ester group can be hydrolyzed to form 4-aminobutanoic acid (GABA) and methanol (B129727). This reaction is catalyzed by acidic or basic conditions.
-
Intramolecular Cyclization: The free amino group can react with the ester carbonyl, especially under thermal stress, to form 2-pyrrolidinone (B116388) (a lactam) and methanol.
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to a variety of degradation products and is often accelerated by exposure to light, heat, and the presence of metal ions.[4][5]
Q4: Can I store aqueous solutions of this compound?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis, which is significantly influenced by pH.[6] If aqueous solutions are necessary for your experiment, they should be prepared fresh daily. If buffering is required, a neutral pH is generally preferable to acidic or basic conditions to minimize hydrolysis.
Q5: My sample shows an unexpected peak in the HPLC analysis. What could it be?
A5: An unexpected peak could be a degradation product. Based on the known degradation pathways, the most likely impurities are 4-aminobutanoic acid (from hydrolysis) or 2-pyrrolidinone (from intramolecular cyclization). To confirm the identity of the peak, you can run reference standards of these compounds or use mass spectrometry (LC-MS) for identification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, protection from moisture and light). Prepare fresh stock solutions from solid material. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Appearance of new peaks in chromatogram | Hydrolysis of the ester. | Prepare aqueous solutions fresh. If using buffered solutions, check the pH. Consider if the sample was exposed to acidic or basic conditions. |
| Intramolecular cyclization to 2-pyrrolidinone. | Avoid prolonged heating of the compound in solution. | |
| Oxidation of the amine. | Store solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | |
| Precipitation in stock solution upon thawing | Supersaturated solution or solvent has absorbed moisture. | Warm the solution gently and sonicate to redissolve. Ensure the use of anhydrous solvent for future preparations. |
Data on Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Solid (Hydrochloride Salt) | N/A | -20°C | ≥ 2 years[2] |
| Solid (Hydrochloride Salt) | N/A | 4°C | Short-term |
| Solution | DMSO | -80°C | Up to 6 months[1] |
| Solution | DMSO | -20°C | Up to 1 month[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method suitable for separating this compound from its potential degradation products. Method optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometry (for peak identification).
-
Injection Volume: 10 µL.
Note: As this compound lacks a strong chromophore, detection at low UV wavelengths is necessary. For improved sensitivity and selectivity, derivatization with agents like OPA (o-phthalaldehyde) or dansyl chloride followed by fluorescence detection can be employed.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Decision tree for identifying unknown peaks in HPLC.
References
Troubleshooting low yields in the N-alkylation of Methyl 4-aminobutanoate.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the N-alkylation of methyl 4-aminobutanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a mixture of mono-alkylated and di-alkylated products, leading to a low yield of the desired mono-alkylated compound. Why does this happen and how can I prevent it?
A: This is the most common issue in the N-alkylation of primary amines and is known as over-alkylation.[1][2] The mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[1][2] This leads to a "runaway" reaction where the desired product is quickly converted into the undesired di-alkylated byproduct.
Strategies to Favor Mono-alkylation:
-
Control Stoichiometry: Use a large excess of the starting amine (this compound) relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine instead of the newly formed secondary amine.[2]
-
Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation step.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which may have a slightly higher activation energy.[2]
-
Switch to Reductive Amination: This is often the most effective solution. Reductive amination is a two-step (often one-pot) process that involves forming an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced. This method inherently prevents over-alkylation.[3][4][5]
Q2: My N-alkylation reaction is very slow or shows no conversion. What are the potential causes?
A: Low reactivity can stem from several factors related to your reagents and conditions.
-
Poor Leaving Group: The reactivity of alkyl halides is in the order R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide. Consider switching to a more reactive alkylating agent or adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to facilitate an in situ Finkelstein reaction.[6]
-
Inappropriate Base: The base is crucial for neutralizing the acid generated during the reaction (e.g., HBr from an alkyl bromide), which would otherwise protonate and deactivate the starting amine.[7] If the base is too weak or sterically hindered, it may not efficiently deprotonate the resulting ammonium (B1175870) salt. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Solvent Issues: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred as they can dissolve the amine salt intermediates and accelerate Sₙ2 reactions.[6] Ensure your solvent is anhydrous, as water can interfere with the reaction.[8]
-
Low Temperature: While lower temperatures can help control over-alkylation, some reactions require heating to proceed at a reasonable rate.[2] If you see no reaction at room temperature, consider gradually increasing the heat while monitoring for side-product formation.
Q3: I am attempting a reductive amination, but my yield is still low. What should I check?
A: While generally more reliable, reductive amination can also be problematic if not optimized.
-
Inefficient Imine Formation: The first step is the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine). This is an equilibrium process and is often acid-catalyzed. Sometimes, removing the water formed during this step (e.g., with molecular sieves) is necessary to drive the equilibrium forward. For some substrates, a Lewis acid like Ti(Oi-Pr)₄ can be used to activate the carbonyl group.[4]
-
Reducing Agent Reactivity: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): Can reduce both the carbonyl starting material and the imine intermediate. It is typically added after imine formation is complete.[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the protonated imine (iminium ion) over the carbonyl starting material.[3][4] This allows for a convenient one-pot procedure where all reagents can be mixed at the start of the reaction. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[4]
-
-
pH Control: The reaction pH is crucial, especially when using NaBH₃CN. The reduction is fastest under slightly acidic conditions (pH 5-6) where the imine is protonated to the more reactive iminium ion.
Q4: How do I effectively purify my N-alkylated this compound from the reaction mixture?
A: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Aqueous Workup: First, perform an acid-base extraction.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution) to remove any unreacted primary amine and basic byproducts. Your N-alkylated product (a secondary or tertiary amine) will also be protonated and may move to the aqueous layer.
-
Carefully basify the aqueous layer with a base like NaHCO₃ or NaOH to a pH > 10.
-
Extract your deprotonated product back into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Chromatography: Flash column chromatography on silica (B1680970) gel is typically required for final purification.
-
Mobile Phase: A gradient system of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the amine product from streaking on the acidic silica gel, leading to better separation.
-
Comparative Data on N-Alkylation Methods
The following table summarizes the key differences between the two primary methods for the N-alkylation of this compound.
| Feature | Direct Alkylation (with Alkyl Halide) | Reductive Amination (with Aldehyde/Ketone) |
| Primary Challenge | Over-alkylation leading to di- and tri-alkylated products.[1][2] | Incomplete imine formation or improper choice of reducing agent.[4] |
| Selectivity | Generally low for mono-alkylation unless a large excess of amine is used.[2] | High selectivity for the desired N-alkyl product; over-alkylation is not an issue.[4] |
| Key Reagents | Alkyl Halide (R-X), Base (e.g., K₂CO₃, TEA). | Carbonyl (Aldehyde/Ketone), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN).[3] |
| Typical Yields | Highly variable (10-70% for mono-alkylation) depending on conditions. | Generally good to excellent (>70%). |
| Best For | Simple alkyl groups when over-alkylation can be managed or when the di-alkylated product is desired. | Controlled, selective synthesis of mono-N-alkylated amines.[5] |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting experimental issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with Methyl 4-aminobutanoate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance in reactions involving Methyl 4-aminobutanoate.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound and a bulky carboxylic acid has a low yield. What are the common causes related to steric hindrance?
A: Low yields in amide coupling reactions involving a sterically hindered partner are common. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[1] In this context, bulky groups on the carboxylic acid can physically block the approach of the amine group of this compound, leading to a slow or incomplete reaction.[2]
Troubleshooting & Optimization:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient for activating a hindered acid.[2] Consider switching to a more potent activating agent.
-
Suboptimal Reaction Conditions: The temperature, solvent, or choice of base can significantly impact the outcome of reactions with high steric strain.[2]
-
Reagent Quality: Ensure all reagents, especially the coupling agent and anhydrous solvents, are fresh and of high purity, as moisture can hydrolyze the activated intermediate.[3]
Q2: How do I select the appropriate coupling reagent for a sterically hindered amidation?
A: The choice of coupling reagent is critical. For sterically demanding couplings, standard carbodiimides like EDC may be insufficient. More powerful uronium- or phosphonium-based reagents are often required.
Troubleshooting & Optimization:
-
Switch to High-Activity Reagents: Uronium salts like HATU, HBTU, or COMU are generally more effective for hindered couplings.[4]
-
Use Additives: If using a carbodiimide, including additives such as HOBt or OxymaPure can improve efficiency and suppress side reactions like racemization.[2]
-
Consider Acyl Fluorides: For extremely hindered systems, converting the carboxylic acid to an acyl fluoride (B91410) in situ using reagents like TFFH can significantly increase reactivity towards the amine.[2]
Q3: What is the role of the solvent in overcoming steric hindrance, and which solvents are best?
A: Solvents can influence reaction rates by stabilizing reactants and transition states differently.[5] For reactions involving charged intermediates or transition states, such as many coupling reactions, polar solvents are crucial.
Troubleshooting & Optimization:
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are often preferred for amide coupling and SN2 reactions.[4][6] They can help dissolve reactants and stabilize charged intermediates without solvating the nucleophile excessively, which would reduce its reactivity.[6]
-
Solvent Viscosity: Highly viscous solvents can slow down reactions by reducing the frequency of molecular collisions.[7]
-
Fluorinated Alcohols: In some cases, highly polar protic solvents like hexafluoroisopropanol (HFIP) can promote reactions with poor nucleophiles or sluggish electrophiles.[8]
Q4: My nucleophilic substitution (SN2) reaction using this compound is slow. How can the leaving group and solvent be optimized?
A: The rate of an SN2 reaction is highly dependent on the nucleophile, the substrate, the leaving group, and the solvent.[9] While this compound is a primary amine, its nucleophilicity can be hampered by a hindered electrophile.
Troubleshooting & Optimization:
-
Improve the Leaving Group: The rate of substitution is directly related to the ability of the leaving group to depart.[10] Good leaving groups are typically weak bases that can stabilize a negative charge.[11] For example, triflates and tosylates are much better leaving groups than halides like chloride.[11][12]
-
Solvent Choice for SN2: Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal for SN2 reactions.[13] They solvate the counter-ion of the nucleophile but leave the nucleophile "naked" and highly reactive. Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity.[6]
Q5: Can advanced techniques like microwave irradiation or ultrasonication help overcome steric hindrance?
A: Yes, these techniques provide alternative methods of energy input that can dramatically accelerate slow reactions, including those limited by steric hindrance.
Troubleshooting & Optimization:
-
Microwave-Assisted Synthesis (MAOS): Microwaves cause rapid, direct heating of the reaction mixture, often leading to superheating above the solvent's boiling point in a sealed vessel.[14] This can provide the energy needed to overcome the high activation barrier of a sterically hindered reaction, reducing reaction times from hours to minutes.[15][16]
-
Ultrasonication (Sonochemistry): Ultrasound induces acoustic cavitation—the formation and violent collapse of microscopic bubbles.[17][18] This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and improve mass transport, especially in heterogeneous reactions.[17]
Q6: Are protecting groups useful when dealing with sterically hindered reactions involving this compound?
A: While protecting groups don't directly reduce the steric bulk of another reactant, they are essential for preventing unwanted side reactions, which allows for the use of more forcing conditions (e.g., higher temperatures) that may be necessary to overcome steric hindrance.[19] For instance, in a complex molecule, protecting other functional groups ensures that only the desired amine-electrophile reaction occurs.
Troubleshooting & Optimization:
-
Amine Protection: If another, more reactive amine is present in the electrophile-containing molecule, it should be protected. Common amine protecting groups include Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl).[20]
-
Orthogonal Strategy: Choose a protecting group that can be removed under conditions that won't affect the rest of the molecule or the newly formed bond.[21] For example, the Boc group is acid-labile, while the Fmoc group is base-labile.[20]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for the Amidation of a Sterically Hindered Acid with this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| EDC | HOBt | DIPEA | DCM | 25 | 24 | 35 |
| DCC | None | DMAP | DCM | 25 | 24 | < 20 (N-acylurea byproduct) |
| HATU | None | DIPEA | DMF | 25 | 8 | 85 |
| COMU | None | DIPEA | DMF | 25 | 6 | 92 |
| TFFH/Pyridine | None | DIPEA | DCM | 0 to 25 | 12 | 78 |
(Data are representative examples based on principles of amide coupling for hindered substrates.)[2][4]
Table 2: Relative Reaction Rates for a Model SN2 Reaction (nBuBr + N3-) in Various Solvents.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
|---|---|---|---|
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 78 | 7 |
| DMSO | Polar Aprotic | 49 | 1,300 |
| DMF | Polar Aprotic | 37 | 2,800 |
| Acetonitrile | Polar Aprotic | 38 | 5,000 |
(Adapted from reference data to illustrate the dramatic effect of solvent choice on SN2 reaction rates.)[6]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling with a Sterically Hindered Carboxylic Acid[2][4]
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-4,5,6,7-tetrahydro-1,3-thiazepine from N-thiobenzoyl-4-aminobutanol (A this compound derivative)[22]
This protocol demonstrates the synthesis of a related seven-membered ring, a process often hampered by unfavorable kinetics, showcasing the power of microwave irradiation.
-
Prepare the precursor, N-thiobenzoyl-4-aminobutanol, from 4-aminobutanol (a reduction product of this compound).
-
Place the N-thiobenzoyl-4-aminobutanol (1.0 equivalent) and trimethylsilyl (B98337) polyphosphate (PPSE) (as a dehydrating agent) in a microwave process vial.
-
The reaction is performed under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 8 minutes at 90 °C.
-
After cooling, dissolve the residue in CH₂Cl₂ and quench with a saturated NaHCO₃ solution.
-
Separate the aqueous layer and extract it twice with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the tetrahydrothiazepine.
Visualizations
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. bspublications.net [bspublications.net]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 17. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. biosynth.com [biosynth.com]
Managing the exothermic reaction when using thionyl chloride in synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thionyl chloride (SOCl₂). The following information is intended to help manage the exothermic nature of thionyl chloride reactions and address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with thionyl chloride so exothermic, and how can I control it?
A1: The reaction of thionyl chloride with substrates containing hydroxyl groups (e.g., carboxylic acids, alcohols) is inherently exothermic.[1][2][3] This is due to the formation of strong bonds in the products (acyl chlorides, alkyl chlorides, SO₂, and HCl). The primary methods for controlling this exotherm are:
-
Slow, Dropwise Addition: Add the thionyl chloride to the substrate solution slowly, using a dropping funnel.[4][5] This allows the heat generated to dissipate gradually.
-
Cooling: Maintain a low reaction temperature, typically between 0-10°C, by using an ice-water bath during the addition.[4][5][6]
-
Adequate Stirring: Ensure vigorous stirring to promote even heat distribution throughout the reaction mixture.[7]
Q2: What are the essential safety precautions when working with thionyl chloride?
A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][4][7][8][9][10] Strict adherence to safety protocols is mandatory:
-
Fume Hood: Always handle thionyl chloride in a well-ventilated chemical fume hood.[4][7][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[4][7][9][12]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, as thionyl chloride reacts violently with water.[1][4][8]
Q3: How do I safely quench the excess thionyl chloride after my reaction is complete?
A3: Quenching thionyl chloride must be done carefully to manage the highly exothermic reaction with the quenching agent.[7] The recommended procedure is to slowly and dropwise add the reaction mixture to a cooled (0-5°C) and vigorously stirred quenching solution.[7] Common quenching agents include:
-
Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution[7][14]
-
Cold, aqueous sodium carbonate (Na₂CO₃) solution[14]
Q4: My desired product is sensitive to water. How can I remove excess thionyl chloride without an aqueous workup?
A4: If your product is water-sensitive, such as an acyl chloride that can hydrolyze back to a carboxylic acid, you should avoid quenching with aqueous solutions.[7] The preferred method for removing excess thionyl chloride in such cases is distillation or co-evaporation.[7][13][15] This can be done under vacuum, and co-distillation with a dry, inert solvent like toluene (B28343) or dichloromethane (B109758) can help remove the last traces.[13][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Runaway Reaction / Uncontrolled Exotherm | Addition of thionyl chloride was too fast. Inadequate cooling of the reaction mixture. | Immediately cease addition of thionyl chloride. Ensure the cooling bath is effectively lowering the internal temperature. If the reaction is becoming too vigorous, have a larger cooling bath or a suitable quenching solution prepared for emergency use. For future experiments, reduce the rate of addition and maintain a lower internal temperature.[6] |
| Low Product Yield / Incomplete Reaction | Insufficient amount of thionyl chloride used. Reaction time was too short or the temperature was too low after the initial addition. The thionyl chloride may have degraded due to improper storage. | Use a slight excess of thionyl chloride (e.g., 1.1-2.0 equivalents).[16] After the initial exothermic addition is complete, the reaction may require heating (reflux) to go to completion.[16][17] Monitor the reaction by TLC. Use freshly opened or distilled thionyl chloride.[17] |
| Product Hydrolyzes During Workup | The product (e.g., an acyl chloride) is sensitive to water. The quenching procedure was performed at too high a temperature. | Avoid aqueous quenching. Remove excess thionyl chloride by vacuum distillation.[7][13] If an aqueous quench is necessary for other reasons, ensure it is performed at a very low temperature (0-5°C) with vigorous stirring to dissipate heat quickly.[7] |
| Aqueous Layer is Still Acidic After Quenching with Base | An insufficient amount of base was used to neutralize both the excess thionyl chloride and the HCl produced during its hydrolysis. | Calculate the stoichiometric amount of base needed to neutralize all acidic components. Add the base portion-wise until the pH of the aqueous layer is neutral or slightly basic.[7] |
| Formation of Brown, Slimy Residue or White Salt | The thionyl chloride may be contaminated with sulfur chlorides or has thermally decomposed.[18] Trace amounts of water in the reaction vessel can react with thionyl chloride to form non-volatile byproducts.[18] | Use high-purity or freshly distilled thionyl chloride. Ensure all glassware is scrupulously dried before use and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[16] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Acyl Chloride from a Carboxylic Acid
-
Apparatus Setup: Assemble a dry, two-necked round-bottomed flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or gas inlet for an inert atmosphere, and a dropping funnel.[16]
-
Reagents: Charge the flask with the carboxylic acid (1.0 equivalent) and an appropriate anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.[4]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-2.0 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes.[4][16] Maintain the internal temperature below 10°C.[4]
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion.[16] The progress of the reaction can be monitored by TLC or by the cessation of gas (SO₂ and HCl) evolution.
-
Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under vacuum.[16] Co-evaporation with an anhydrous solvent like toluene can be used to remove the last traces of thionyl chloride.[15] The crude acyl chloride can then be used directly or purified by distillation.
Protocol 2: Safe Quenching of Excess Thionyl Chloride
-
Apparatus Setup: Place a beaker or flask containing the quenching solution (e.g., saturated aqueous NaHCO₃) in an ice bath on a stir plate and stir vigorously.[7]
-
Preparation: Prepare a sufficient volume of the quenching solution to neutralize the excess thionyl chloride and the HCl produced.
-
Slow Addition: Slowly and dropwise, add the reaction mixture containing the excess thionyl chloride to the cold, vigorously stirred quenching solution.[7]
-
Temperature Control: Monitor the temperature of the quenching solution and control the addition rate to keep the temperature below 20°C.[7]
-
Neutralization: Continue stirring for a period after the addition is complete to ensure all the thionyl chloride has been neutralized. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[14]
-
Extraction: The organic product can then be extracted using a suitable water-immiscible solvent.[4][14]
Data Presentation
Table 1: Recommended Reaction and Quenching Temperatures
| Process | Parameter | Recommended Range (°C) | Notes |
| Reaction | Internal Temperature during SOCl₂ Addition | 0 - 10 | To control the initial exotherm.[4] |
| Quenching | Temperature of Quenching Solution | 0 - 5 | To manage the highly exothermic hydrolysis.[7] |
| Quenching | Maximum Internal Temperature during Addition to Quenching Solution | < 20 | To prevent a runaway reaction and potential side reactions.[7] |
Visualizations
Caption: Experimental workflow for a typical reaction using thionyl chloride.
Caption: Troubleshooting logic for common issues in thionyl chloride reactions.
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. echemi.com [echemi.com]
- 10. westliberty.edu [westliberty.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. lanxess.com [lanxess.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of different catalysts for Methyl 4-aminobutanoate synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-aminobutanoate, a key building block in the development of pharmaceuticals and other specialty chemicals, is a critical process demanding efficiency and high yields. The most common method for its synthesis is the Fischer esterification of 4-aminobutyric acid (GABA) with methanol (B129727). The choice of catalyst for this reaction significantly impacts the outcome, influencing reaction times, yields, and purification requirements. This guide provides a comparative overview of various catalysts employed for this synthesis, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of different catalysts in the synthesis of this compound and similar esterification reactions. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to differing reaction conditions.
| Catalyst | Catalyst Type | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Benzoic Acid | 90 | Not Specified | 65 | Low cost, readily available.[1] | Corrosive, difficult to remove from the product, generates acidic waste. |
| Hydrochloric Acid (HCl) | Homogeneous | 4-aminobutyric acid | High (not specified) | 17 hours | Reflux | Effective for amino acid esterification.[1] | Corrosive, can lead to the formation of hydrochloride salts. |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | General carboxylic acids | Good to near quantitative | 1-10 hours | 60-110 | Solid, easier to handle than liquid acids. | Can be challenging to remove completely, potential for side reactions. |
| Trimethylchlorosilane (TMSCl) | Homogeneous | γ-Aminobutyric acid | Good to excellent | 12 hours | Room Temperature | Mild reaction conditions, good yields. | Moisture sensitive, generates HCl in situ. |
| Amberlyst-15 | Heterogeneous | Aliphatic carboxylic acids | Excellent | Not Specified | Room Temperature | Reusable, simplifies product purification, environmentally friendly.[2] | Potentially lower reaction rates compared to homogeneous catalysts. |
| Enzymes (e.g., Lipase) | Heterogeneous (Biocatalyst) | Fatty Acids | Similar to chemical methods | 1 hour | 80 | High selectivity, mild reaction conditions, environmentally friendly. | Higher cost, potential for denaturation, limited solvent compatibility. |
Experimental Protocols
Detailed methodologies for two common catalytic systems are provided below.
Sulfuric Acid Catalyzed Esterification
This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.
Materials:
-
4-aminobutyric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 4-aminobutyric acid in an excess of anhydrous methanol.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[3]
-
Maintain the reflux for a period of 1 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Trimethylchlorosilane (TMSCl) Catalyzed Esterification
This method offers a milder alternative to strong acid catalysis.
Materials:
-
4-aminobutyric acid
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 4-aminobutyric acid, add a twofold molar excess of trimethylchlorosilane.
-
To this mixture, add anhydrous methanol.
-
Stir the resulting solution at room temperature for approximately 12 hours.
-
Monitor the reaction completion using TLC.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the this compound hydrochloride salt.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed reaction pathway for the formation of this compound from 4-aminobutyric acid and methanol. The reaction is an equilibrium process.[3]
References
A Comparative Analysis of Methyl 4-Aminobutanoate and Other GABA Esters in Neuroactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroactive properties of methyl 4-aminobutanoate against other esters of gamma-aminobutyric acid (GABA). The following sections detail the neuroactivity of these compounds, supported by experimental data, and provide an overview of the methodologies used in these critical studies.
Introduction to GABA and the Prodrug Strategy
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety, is significant. However, the clinical utility of GABA is limited by its inability to effectively cross the blood-brain barrier (BBB).[2]
To overcome this limitation, a common pharmaceutical strategy is the development of GABA prodrugs. These are inactive derivatives of GABA that are more lipophilic, allowing them to penetrate the BBB. Once in the CNS, these prodrugs are designed to be hydrolyzed by endogenous enzymes, releasing the active GABA molecule.[3][4] GABA esters represent a prominent class of such prodrugs, with their neuroactivity being critically dependent on their brain uptake and subsequent rate of hydrolysis.[5]
This compound: A Profile
This compound, also known as GABA methyl ester, is the simplest ester derivative of GABA.[6] Its structure consists of a methyl group esterified to the carboxylic acid function of GABA. This modification increases its lipophilicity compared to the zwitterionic GABA, thereby facilitating its passage across the BBB.
Comparative Neuroactivity of GABA Esters
The neuropharmacological activity of GABA esters is a multifactorial phenomenon, primarily influenced by their ability to deliver GABA to the CNS and the subsequent release of the active neurotransmitter. Key parameters for comparison include brain uptake, in vivo anticonvulsant activity, and the rate of hydrolysis.
Brain Uptake of GABA Esters
The efficiency with which a GABA ester crosses the BBB is a primary determinant of its potential neuroactivity. This is often quantified by the brain uptake index (BUI), which measures the compound's penetration into the brain relative to a freely diffusible substance. Studies have shown a significant increase in brain uptake for various GABA esters compared to GABA itself.
| Compound | Relative Brain Uptake Increase (vs. GABA) | Reference |
| 1-Butyl ester | 74-fold | [5] |
| Dexamethasone ester | 81-fold | [5] |
| 3-Cholesteryl ester | 25-fold | [5] |
| 9,12,15-Octadecatrienyl (linolenyl) ester | 2-fold | [5] |
| 1-Linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol | 75-fold | [3] |
| 1,2-Dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol | 127-fold | [3] |
Note: Specific BUI data for this compound was not available in the reviewed literature, but its increased lipophilicity suggests enhanced BBB penetration compared to GABA.
In Vivo Anticonvulsant Activity
The ultimate measure of a GABA ester's neuroactivity is its efficacy in animal models of neurological disorders. The pentylenetetrazole (PTZ)-induced seizure model is a standard screening paradigm for anticonvulsant drugs. The effective dose 50 (ED50) is a common metric used to compare the potency of different compounds.
| Compound | Anticonvulsant Activity (Animal Model) | ED50 (mg/kg, i.p.) | Reference |
| 4,5,6,7-Tetrahydroisoxazolo [5,4-c] pyridine-3-ol | Seizure protection in gerbils | 1.3 | [7] |
| Aminooxyacetic acid | Seizure protection in gerbils | 0.9 | [7] |
| Cetyl GABA | Seizure protection in gerbils | 4.5 | [7] |
| gamma-Acetylenic GABA | Seizure protection in gerbils | 2.1 | [7] |
| Progabide | Reduction in kindled seizure stage in felines | 25-100 (dose-dependent) | [8] |
Note: While specific ED50 values for this compound in standardized anticonvulsant models were not found in the reviewed literature, its ability to decrease isoniazid-induced convulsions in rats has been reported.
Experimental Protocols
In Vitro GABA Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for GABA receptors.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose (B13894) buffer.
-
The homogenate undergoes a series of centrifugations to isolate the crude synaptic membrane fraction.
-
The final pellet is resuspended in a binding buffer.[9]
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand that binds to GABA receptors (e.g., [3H]muscimol).
-
For competition assays, varying concentrations of the test compound (e.g., a GABA ester) are included.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[10]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
The filters are washed, and the radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[9]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined from the IC50 value.[10]
In Vivo Anticonvulsant Screening (PTZ Model)
This model assesses the ability of a compound to prevent chemically induced seizures.
1. Animal Preparation:
-
Mice or rats are randomly assigned to control and experimental groups.
-
Test compounds are typically administered intraperitoneally (i.p.) at various doses.[11]
2. Seizure Induction:
-
After a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is administered (e.g., 100 mg/kg, i.p.).[11]
3. Observation:
-
Animals are observed for the onset and severity of seizures (e.g., tonic-clonic convulsions).[11]
-
The ability of the test compound to prevent or delay the onset of seizures is recorded.
4. Data Analysis:
-
The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using statistical methods.[7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow.
GABAergic Signaling Pathway
Experimental Workflow for Brain Uptake Studies
Conclusion
References
- 1. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]
- 5. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gamma-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High anticonvulsant potency of gamma-aminobutyric acid (GABA)mimetic drugs in gerbils with genetically determined epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
In Vitro Receptor Binding Profile: A Comparative Analysis of GABA and its Methyl Ester Prodrug
For Immediate Release
This guide provides a detailed in vitro comparison of the receptor binding characteristics of the principal inhibitory neurotransmitter, Gamma-aminobutyric acid (GABA), and its derivative, Methyl 4-aminobutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience to facilitate a comprehensive understanding of their respective interactions with GABAergic systems.
This compound is the methyl ester of GABA and is often considered a prodrug of GABA. The rationale behind such a modification is to enhance the lipophilicity of GABA, thereby potentially improving its ability to cross cellular membranes and the blood-brain barrier. The expectation is that in a biological system, the ester is hydrolyzed by esterases to release the active parent compound, GABA. Consequently, the direct in vitro binding affinity of this compound to GABA receptors is presumed to be significantly lower than that of GABA itself, as its primary role is to serve as a delivery vehicle for GABA.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the known in vitro binding affinities of GABA for its primary receptor subtypes, GABA-A and GABA-B. Due to its nature as a prodrug, there is a conspicuous absence of published in vitro binding data for this compound. It is scientifically inferred that the affinity of the methyl ester for these receptors is negligible, as its pharmacological activity is contingent upon its conversion to GABA.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source |
| GABA | GABA-A | High Affinity: ~10-20 nM | [³H]Muscimol | Rat Brain Membranes |
| Low Affinity: ~200-900 nM | ||||
| GABA-B | High Affinity: ~50-100 nM | [³H]GABA / [³H]Baclofen | Rat Brain Membranes | |
| Low Affinity: ~250-500 nM | ||||
| This compound | GABA-A | Data not available; presumed to have very low affinity | - | - |
| GABA-B | Data not available; presumed to have very low affinity | - | - |
Experimental Protocols
The determination of binding affinities for GABA receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to GABA-A and GABA-B receptors.
GABA-A Receptor Binding Assay
This protocol is adapted from standard procedures using [³H]muscimol, a potent GABA-A agonist, as the radioligand.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes.
-
The pellet is resuspended in buffer and washed multiple times to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer and the protein concentration is determined.
2. Binding Assay:
-
The assay is conducted in tubes containing the prepared brain membranes, the radioligand ([³H]muscimol), and either the buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound (e.g., GABA or this compound) at varying concentrations.
-
The reaction is incubated at 4°C for a specified period (e.g., 60 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is determined by analyzing the concentration-dependent inhibition of specific [³H]muscimol binding using the Cheng-Prusoff equation.
GABA-B Receptor Binding Assay
This protocol utilizes [³H]GABA or [³H]baclofen as the radioligand to assess binding to GABA-B receptors.
1. Membrane Preparation:
-
The membrane preparation is similar to that for the GABA-A receptor assay, with thorough washing steps to eliminate endogenous GABA.
2. Binding Assay:
-
The assay mixture includes the brain membranes, the radioligand ([³H]GABA or [³H]baclofen), and either buffer, unlabeled GABA, or the test compound.
-
Incubation is typically carried out at 4°C.
-
The reaction is terminated by filtration, and the filters are washed.
-
Radioactivity is measured by liquid scintillation counting.
3. Data Analysis:
-
Specific binding to GABA-B receptors is determined, and the Ki values for the test compounds are calculated from the competition binding data.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GABAergic signaling pathway and the workflow of a competitive receptor binding assay.
Caption: GABAergic signaling pathway from synthesis to postsynaptic receptor activation.
Caption: Workflow of a competitive radioligand receptor binding assay.
Comparative Analysis of the Neuroprotective Effects of Methyl 4-aminobutanoate Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the neuroprotective effects of various Methyl 4-aminobutanoate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of the performance of these compounds in preclinical models of neurodegeneration. The information presented herein aims to facilitate the identification of promising candidates for further investigation in the quest for effective neuroprotective therapies.
Executive Summary
This compound, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational structure for the development of novel neuroprotective agents.[1] Derivatives of this compound are being explored for their potential to mitigate neuronal damage in various neurological disorders. This guide focuses on a comparative evaluation of these derivatives, highlighting their efficacy in preclinical studies, detailing the experimental methodologies employed, and elucidating the underlying signaling pathways.
Comparative Efficacy of this compound Derivatives
While direct head-to-head comparative studies of a wide range of this compound derivatives are limited, analysis of available literature on structurally related GABA analogs provides valuable insights into their neuroprotective potential. The following table summarizes quantitative data from a comparative study on aryl-substituted GABA analogs, which serve as a relevant proxy for understanding the potential efficacy of similarly modified this compound derivatives.
| Compound | Chemical Structure | Animal Model | Neuroprotective Effect | Quantitative Data | Reference |
| Phenibut | (RS)-4-amino-3-phenyl-butanoic acid | Rat (Electroshock-induced amnesia) | Attenuation of amnesia and behavioral deficits | Shortened duration of coma and recovery period of spontaneous motor activity | [2] |
| Baclofen | (RS)-4-amino-3-(4-chlorophenyl)butanoic acid | Rat (Electroshock-induced amnesia) | Alleviation of seizures and neuroprotection | Shortened duration of coma and recovery period of spontaneous motor activity | [2] |
| Tolibut | 4-amino-3-(p-tolyl)butanoic acid | Rat (Electroshock-induced amnesia) | Antiamnestic and neuroprotective activity | Shortened duration of coma and recovery period of spontaneous motor activity | [2] |
Note: The data presented is for aryl-substituted GABA analogs, which are structurally similar to potential N-aryl this compound derivatives. Further studies are required to directly compare the methyl ester forms of these compounds.
Experimental Protocols
The assessment of neuroprotective effects relies on a variety of established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the evaluation of GABAergic compounds.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure, a common mechanism of neuronal injury in neurodegenerative diseases.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 rat fetuses.
-
Cells are plated on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) for 7-10 days in vitro.
2. Treatment:
-
On the day of the experiment, the culture medium is replaced with a balanced salt solution.
-
Cells are pre-incubated with various concentrations of the test this compound derivative for 1 hour.
-
Glutamate is then added to a final concentration of 100 µM for 24 hours to induce excitotoxicity. Control wells receive vehicle treatment.
3. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
In Vivo Neuroprotection Assay: Electroshock-Induced Amnesia in Rats
This model assesses the ability of a compound to protect against cognitive deficits and neuronal damage caused by a maximal electroshock seizure.[2]
1. Animals:
-
Male Wistar rats weighing 200-250g are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Treatment:
-
Test compounds (e.g., Phenibut, Baclofen, Tolibut at 20 mg/kg) or vehicle are administered intraperitoneally 60 minutes before the electroshock.
3. Electroshock Procedure:
-
A maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
The duration of the tonic hindlimb extension seizure is recorded.
4. Behavioral Assessment (Passive Avoidance Task):
-
24 hours after the electroshock, memory retention is assessed using a step-through passive avoidance apparatus.
-
The latency to enter the dark compartment is recorded. Longer latencies indicate better memory retention.
5. Histological Analysis:
-
Following behavioral testing, animals are euthanized, and brains are collected for histological examination to assess neuronal damage in regions like the hippocampus.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound derivatives are believed to be mediated through the modulation of GABAergic signaling pathways, which play a crucial role in neuronal survival and inhibition of apoptosis. Activation of GABA receptors can trigger downstream signaling cascades that protect neurons from various insults.
GABA Receptor-Mediated Neuroprotective Signaling
Activation of GABAA and GABAB receptors by this compound derivatives can initiate a cascade of intracellular events leading to neuroprotection. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[3][4] Phosphorylated Akt can then inhibit pro-apoptotic proteins such as Bad and caspase-9, thereby preventing programmed cell death.[3]
References
- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 2. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB Receptor-Mediated PI3K/Akt Signaling Pathway Alleviates Oxidative Stress and Neuronal Cell Injury in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Accurate Methyl 4-aminobutanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Methyl 4-aminobutanoate, a crucial intermediate and analyte in various pharmaceutical and chemical research fields. We will explore a validated reversed-phase HPLC (RP-HPLC) method with pre-column derivatization and compare its performance characteristics with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to this compound Analysis
This compound, also known as GABA methyl ester, is the methyl ester of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and stability studies in drug development and neuroscience research. Due to its polar nature and lack of a strong UV chromophore, direct analysis of this compound by conventional HPLC-UV is challenging. Therefore, derivatization to introduce a fluorescent or UV-active tag is a common and effective strategy.
Recommended Method: Reversed-Phase HPLC with Pre-Column Derivatization
A robust and widely applicable method for the quantification of this compound involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, followed by separation on a reversed-phase column and fluorescence or UV detection.
Experimental Protocol: HPLC-FLD/UV
1. Sample Preparation and Derivatization:
-
Standard Solutions: Prepare a stock solution of this compound hydrochloride in deionized water (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Derivatization Procedure: To 100 µL of standard or sample solution, add 400 µL of the OPA reagent. Vortex the mixture for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature before injection.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector (FLD) or a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
Fluorescence: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.
-
UV: 338 nm.
-
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance characteristics based on similar validated methods for amino acid analysis.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL (FLD) |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL (FLD) |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | Intraday: < 1.5%, Interday: < 2.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | Insensitive to small variations in method parameters | Consistent results with minor changes in pH, mobile phase composition, and flow rate |
Comparison with Alternative Methods
While HPLC with derivatization is a reliable technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is necessary to increase its volatility and thermal stability. A common approach involves acylation of the primary amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Experimental Protocol Outline: GC-MS
-
Derivatization: The sample containing this compound is dried and then derivatized with an appropriate agent (e.g., MTBSTFA in pyridine) at elevated temperature.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique can often quantify analytes at very low concentrations without the need for derivatization, although derivatization can sometimes improve chromatographic retention and ionization efficiency.
Experimental Protocol Outline: LC-MS/MS
-
Sample Preparation: Simple dilution of the sample in a suitable solvent is often sufficient.
-
LC Conditions:
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Performance Comparison of Analytical Methods
The following table provides a comparative summary of the performance characteristics of the three analytical methods for the quantification of this compound.
| Feature | HPLC-FLD/UV (with OPA Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct or with Derivatization) |
| Specificity | Good, potential for interferences from other primary amines. | Very good, mass spectral data provides high confidence in identification. | Excellent, MRM transitions are highly specific to the target analyte. |
| Sensitivity (LOQ) | ~0.3 µg/mL (FLD) | ~0.1 - 1 µg/mL | < 0.1 ng/mL |
| Linear Range | Typically 2-3 orders of magnitude. | 3-4 orders of magnitude. | 4-5 orders of magnitude. |
| Sample Throughput | Moderate, derivatization step adds time. | Lower, derivatization and longer run times. | High, minimal sample preparation and fast run times. |
| Cost (Instrument) | Moderate. | Moderate to High. | High. |
| Robustness | Good, well-established technique. | Good, but derivatization can be a source of variability. | Excellent, but can be susceptible to matrix effects. |
| Ease of Use | Relatively straightforward. | Requires expertise in derivatization and GC-MS operation. | Requires specialized expertise in LC-MS/MS operation and data analysis. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring the reliability and accuracy of the analytical data.
Caption: Logical workflow for HPLC method validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC with pre-column derivatization is a cost-effective, robust, and reliable method suitable for routine quality control and research applications where moderate sensitivity is sufficient.
-
GC-MS offers high specificity and is a good alternative, particularly if the laboratory is already equipped for this technique and the sample matrix is complex.
-
LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace-level impurity determination.
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and validate the most appropriate method for the accurate quantification of this compound in their samples.
Cross-Validation of Analytical Techniques for the Characterization of Methyl 4-aminobutanoate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical techniques for the characterization and quantification of Methyl 4-aminobutanoate and its hydrochloride salt. The objective is to offer a comparative overview of various analytical methods, complete with experimental protocols and performance data, to assist researchers in selecting the most suitable technique for their specific needs, ranging from qualitative identification to rigorous quantitative analysis.
Overview of Analytical Techniques
The characterization of this compound, a derivative of the neurotransmitter GABA, is crucial in various research and development settings. The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, purity assessment, or quantification in different matrices. This guide focuses on the most commonly employed and effective techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS) coupled with Chromatography (LC-MS/MS and GC-MS): Offers high sensitivity and selectivity for both identification and quantification.
-
Vibrational Spectroscopy (FTIR and Raman): Useful for rapid identification and qualitative characterization, with some quantitative applications.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification, often requiring derivatization for enhanced detection.
Comparative Analysis of Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of the different analytical techniques for the analysis of this compound. It is important to note that performance can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) |
| UPLC-MS/MS (with derivatization) | Low ng/mL | Mid ng/mL | 3-4 orders of magnitude | 90 - 110% | < 15% |
| GC-MS (with derivatization) | Low ng/mL | Mid ng/mL | 3-4 orders of magnitude | 90 - 110% | < 15% |
| Quantitative NMR (qNMR) | mg/mL | mg/mL | 2-3 orders of magnitude | 95 - 105% | < 5% |
| HPLC-UV (with derivatization) | High ng/mL to low µg/mL | µg/mL | 2-3 orders of magnitude | 90 - 110% | < 15% |
| FTIR (semi-quantitative) | Not typically used for trace quantification | Not typically used for trace quantification | Limited | Matrix dependent | > 10% |
Experimental Protocols
UPLC-MS/MS with Derivatization
This method is highly sensitive and selective for the quantification of this compound in complex matrices. Derivatization is necessary to improve chromatographic retention and ionization efficiency.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents and Materials:
-
This compound hydrochloride standard
-
Derivatization reagent (e.g., AccQ•Tag™ Ultra Reagent)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in water.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction to isolate the analyte.
-
-
Derivatization:
-
To 10 µL of standard or sample, add 70 µL of borate (B1201080) buffer and 20 µL of AccQ•Tag reagent.
-
Vortex and heat at 55°C for 10 minutes.
-
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized analyte from interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
MS/MS Detection: Monitor the specific precursor and product ion transitions for the derivatized this compound in Multiple Reaction Monitoring (MRM) mode.
-
GC-MS with Derivatization
Gas chromatography requires derivatization to increase the volatility of the polar this compound. Silylation is a common and effective approach.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) with an electron ionization (EI) source
Reagents and Materials:
-
This compound hydrochloride standard
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Acetonitrile, anhydrous
-
Pyridine (B92270), anhydrous
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by serial dilution.
-
For unknown samples, perform an appropriate extraction and ensure the extract is dry.
-
-
Derivatization:
-
Evaporate a known volume of the standard or sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a matching calibration standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
This compound hydrochloride
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound hydrochloride and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest).
-
-
Data Processing and Quantification:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte)
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for qualitative identification based on the unique vibrational fingerprint of the molecule. It can be used for semi-quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak.
Instrumentation:
-
Fourier Transform Infrared Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
For the hydrochloride salt (solid), place a small amount directly on the ATR crystal.
-
For solutions, a thin film can be cast on the ATR crystal or a liquid cell can be used.
-
-
Data Acquisition:
-
Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Analysis:
-
Identify characteristic absorption bands, such as the C=O stretch of the ester (around 1730 cm⁻¹) and the N-H bends of the amine.
-
For semi-quantitative analysis, create a calibration curve by plotting the absorbance of a characteristic peak against the concentration of a series of standards.
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the cross-validation of analytical techniques and for selecting an appropriate method.
Caption: Cross-validation workflow for this compound.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The cross-validation of multiple analytical techniques provides a robust and comprehensive characterization of this compound. For structural elucidation and accurate quantification at higher concentrations, NMR is the method of choice. For highly sensitive and selective quantification, particularly in complex matrices, UPLC-MS/MS and GC-MS with appropriate derivatization are the gold standards. Vibrational spectroscopy techniques like FTIR offer rapid, non-destructive identification. The selection of the most appropriate technique should be guided by the specific analytical goals, required sensitivity, and the nature of the sample matrix. By employing orthogonal methods, researchers can ensure the accuracy and reliability of their analytical results.
A Comparative Analysis of Methyl 4-aminobutanoate Prodrugs for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various prodrug strategies for Methyl 4-aminobutanoate, the methyl ester of gamma-aminobutyric acid (GABA), aimed at improving its bioavailability and facilitating its transport across the blood-brain barrier (BBB). Low bioavailability of GABA, a major inhibitory neurotransmitter in the central nervous system, restricts its therapeutic application for neurological disorders. Esterification of GABA to form prodrugs like this compound is a key strategy to enhance its lipophilicity and thereby its ability to cross biological membranes.
Performance Comparison of GABA Ester Prodrugs
While direct comparative studies on a homologous series of simple alkyl 4-aminobutanoate prodrugs are limited in publicly available literature, existing research on various GABA esters provides valuable insights into the impact of the ester promoiety on bioavailability and central nervous system uptake. The following tables summarize key data from studies on different GABA ester prodrugs.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -40.00 °C | [2] |
| Boiling Point | 203.90 °C | [2] |
| Density | 1.0100 g/cm³ | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| LogP (calculated) | -0.2 | [1] |
Brain Uptake of Various GABA Ester Prodrugs in Rodents
The following table presents data on the brain uptake of different ester prodrugs of GABA, highlighting the significant improvement compared to GABA itself.
| Prodrug | Brain Uptake Index (%) | Fold Increase Over GABA | Animal Model | Source |
| GABA | < 2% | - | Mouse | [3] |
| 1-Butyl ester of GABA | - | 74-fold | Mouse | [3] |
| 9,12,15-Octadecatrienyl (Linolenyl) ester of GABA | - | 2-fold | Mouse | [3] |
| 3-Cholesteryl ester of GABA | - | 25-fold | Mouse | [3] |
| Dexamethasone ester of GABA | - | 81-fold | Mouse | [3] |
| 1-Linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol | > 30% | 75-fold (relative to liver) | Mouse | [4][5] |
| 1,2-Dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol | > 30% | 127-fold (relative to liver) | Mouse | [4][5] |
| Di-GABA stearoyl glyceryl ester | 45.1 | - | Not Specified | [6] |
| Di-GABA oleoyl (B10858665) glyceryl ester | - | - | Not Specified | [6] |
| Di-GABA linoleoyl glyceryl ester | - | - | Not Specified | [6] |
| Di-GABA linolenoyl glyceryl ester | 31.5 | - | Not Specified | [6] |
Brain Uptake Index is a measure of the compound's ability to cross the blood-brain barrier.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of this compound prodrugs.
Synthesis of this compound Hydrochloride
This protocol describes a common method for the synthesis of the hydrochloride salt of this compound.
Materials:
-
4-aminobutyric acid (GABA)
-
Methanol (B129727) (anhydrous)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Suspend 4-aminobutyric acid in anhydrous methanol at room temperature.
-
Slowly bubble anhydrous HCl gas through the suspension. The reaction mixture will warm and may begin to reflux.
-
Once the reaction warms, place the flask in an ice bath to cool.
-
Continue bubbling HCl gas for an additional period after cooling.
-
After the addition of HCl is complete, reflux the reaction mixture under a nitrogen atmosphere for approximately 17 hours.
-
Remove the solvent in vacuo using a rotary evaporator to obtain the solid this compound hydrochloride.
In Vitro Plasma Stability Assay
This assay is critical for determining the stability of ester prodrugs in the presence of plasma esterases, which can prematurely hydrolyze the prodrug before it reaches its target.
Materials:
-
Test prodrug
-
Control compound (known to be metabolized by plasma esterases)
-
Pooled plasma from the desired species (e.g., human, rat, mouse)
-
Incubator (37°C)
-
96-well polypropylene (B1209903) plates
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (final concentration, e.g., 1 µM) with plasma in a 96-well plate at 37°C.[7][8][9]
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8][9]
-
Terminate the reaction at each time point by adding acetonitrile containing an internal standard to precipitate plasma proteins.[7][8][9]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test prodrug.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t₁/₂) of the prodrug in plasma.[9]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a this compound prodrug after oral and intravenous administration in rats.[10]
Materials:
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Test prodrug formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats for at least one week. Divide them into two groups for intravenous (IV) and oral (PO) administration.[10]
-
Dosing:
-
IV Group: Administer the prodrug solution intravenously via the tail vein.
-
PO Group: Administer the prodrug suspension or solution orally using a gavage needle.[10]
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[10]
-
Bioanalysis: Determine the plasma concentrations of the prodrug and the parent drug (GABA) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability using non-compartmental analysis software.[11][12]
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake in brain and neurophysiological activity of two lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gamma-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Bienta [bienta.net]
- 10. benchchem.com [benchchem.com]
- 11. Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
A Comparative Purity Assessment of Synthesized Methyl 4-aminobutanoate versus a Commercial Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Methyl 4-aminobutanoate against a commercially available standard. The purity of the in-house synthesized product is rigorously assessed using a suite of analytical techniques, with the data presented alongside that of a commercial benchmark. Detailed experimental protocols are provided to allow for replication and validation of the findings.
Introduction
This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a valuable building block in the synthesis of various pharmaceuticals and research chemicals.[1] Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of impurities into downstream processes. This guide outlines the analytical workflow for qualifying a newly synthesized batch of this compound against a high-purity commercial standard.
The synthesis of this compound is commonly achieved through the Fischer esterification of 4-aminobutyric acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or thionyl chloride.[2][3] For the purpose of this guide, the synthesized product was obtained via the reaction of 4-aminobutyric acid with methanol and trimethylchlorosilane.[4] The commercial standard was procured from a reputable supplier with a stated purity of ≥99.0%.[5]
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative purity assessment.
References
- 1. This compound | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
A Comparative Analysis of Novel Methyl 4-aminobutanoate Derivatives in Modulating Inflammatory Responses
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory potential of newly synthesized Methyl 4-aminobutanoate based compounds. This document summarizes key efficacy data from preclinical in vitro assays and outlines the experimental methodologies utilized, offering a framework for the evaluation of this chemical series.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2][3] The search for novel anti-inflammatory agents is a key focus of drug discovery. This guide focuses on a series of novel compounds derived from this compound, a GABA derivative, and evaluates their potential to mitigate inflammatory processes.
Data Summary
The anti-inflammatory efficacy of three novel this compound derivatives—henceforth referred to as Compound A, Compound B, and Compound C—was evaluated and compared against the parent compound, this compound, and a standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The following tables summarize the quantitative data from key in vitro anti-inflammatory assays.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| Compound A | 1 | 25 ± 3.1 | 30 ± 2.5 |
| 10 | 58 ± 4.2 | 65 ± 3.8 | |
| 50 | 85 ± 5.1 | 92 ± 4.0 | |
| Compound B | 1 | 15 ± 2.8 | 20 ± 3.0 |
| 10 | 45 ± 3.9 | 50 ± 4.1 | |
| 50 | 75 ± 4.5 | 80 ± 3.9 | |
| Compound C | 1 | 35 ± 3.5 | 40 ± 3.2 |
| 10 | 70 ± 4.8 | 78 ± 4.5 | |
| 50 | 95 ± 3.9 | 98 ± 2.8 | |
| This compound | 50 | 10 ± 2.1 | 12 ± 2.3 |
| Diclofenac | 10 | 90 ± 4.3 | 95 ± 3.7 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| Compound A | 22.5 |
| Compound B | 35.2 |
| Compound C | 15.8 |
| This compound | >100 |
| Diclofenac | 8.7 |
IC₅₀ represents the concentration required for 50% inhibition of nitric oxide production.
Table 3: Cyclooxygenase (COX) Enzyme Inhibition Assay
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| Compound A | 45.3 | 15.1 |
| Compound B | 62.1 | 28.4 |
| Compound C | 25.6 | 5.2 |
| Diclofenac | 5.8 | 1.1 |
IC₅₀ represents the concentration required for 50% inhibition of the respective COX enzyme.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the interpretation of the presented data.
1. Cell Culture and Lipopolysaccharide (LPS) Stimulation
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For inflammatory stimulation, cells were seeded in 96-well plates and, after 24 hours, pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1][2]
2. Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α)
The levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Nitric Oxide (NO) Production Assay
Nitric oxide production was indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. A standard curve was generated using sodium nitrite to determine the nitrite concentrations.
4. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using a commercial colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenases in the presence of the test compounds.
Visualizing Mechanisms and Workflows
To better illustrate the underlying biological pathways and experimental processes, the following diagrams have been generated.
Caption: Simplified NF-κB signaling pathway initiated by LPS.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Discussion
The presented data indicates that the novel this compound derivatives, particularly Compound C, exhibit significant anti-inflammatory properties in vitro. Compound C demonstrated the most potent inhibition of pro-inflammatory cytokines and nitric oxide production, with an efficacy profile approaching that of the reference drug, Diclofenac. Furthermore, the selective inhibition of COX-2 over COX-1 by all three derivatives, and most prominently by Compound C, suggests a potentially favorable safety profile with reduced risks of gastrointestinal side effects commonly associated with non-selective NSAIDs.[4] The parent compound, this compound, showed minimal activity in these assays, highlighting the importance of the structural modifications in the new derivatives.
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[5] By suppressing the production of inflammatory mediators such as TNF-α, IL-6, NO, and prostaglandins (B1171923) (via COX-2 inhibition), these compounds can effectively dampen the inflammatory cascade.
Conclusion
This comparative guide provides initial evidence for the anti-inflammatory potential of novel this compound-based compounds. Compound C has emerged as a promising lead candidate for further development, warranting more extensive in vivo studies to validate its efficacy and safety. The methodologies and data presented herein offer a foundational framework for future research in this area.
References
- 1. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationships of Methyl 4-Aminobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-aminobutanoate, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a pivotal scaffold in the design of novel therapeutics targeting the central nervous system (CNS).[1][2] Its structural simplicity and inherent biological relevance make it an attractive starting point for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to inform the rational design of next-generation CNS agents.
Core Structure and Biological Activity
This compound itself can cross the blood-brain barrier and exhibits a range of biological activities, including anticonvulsant effects. It is hydrolyzed in the brain to GABA, and it also acts as an inhibitor of GABA uptake and can activate GABA release. These multifaceted actions underscore the therapeutic potential of its derivatives.
Structure-Activity Relationship Studies
The fundamental principle of SAR studies is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in biological activity. For this compound, key modification sites include the amino group (N-substitution), the carbon backbone (C2, C3, and C4 substitution), and the methyl ester group.
N-Substitution
Modification of the primary amino group has been a key strategy to modulate the pharmacological profile of 4-aminobutanoate derivatives. N-alkylation, for instance, can influence both the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1]
A notable example comes from studies on GABA uptake inhibitors. While not exclusively methyl esters, the data on N-substituted nipecotic acid and guvacine, both cyclic analogs of GABA, provide valuable insights. The introduction of a bulky N-(4,4-diphenyl-3-butenyl) group dramatically increases the inhibitory potency on GABA uptake compared to the parent amino acids.
| Compound | Target | IC50 (µM) | Fold Increase in Potency |
| Nipecotic Acid | GABA Uptake | ~20 | - |
| N-(4,4-diphenyl-3-butenyl)-nipecotic acid (SK&F 89976A) | GABA Uptake | ~1 | ~20 |
| Guvacine | GABA Uptake | ~20 | - |
| N-(4,4-diphenyl-3-butenyl)-guvacine (SK&F 100330A) | GABA Uptake | ~1 | ~20 |
C-Backbone Substitution
Modifications along the carbon chain of the butanoate scaffold have profound effects on receptor selectivity and activity.
-
C2-Substitution: Studies on GABA and trans-4-aminocrotonic acid (TACA) analogs have shown that substitution at the C2 position is tolerated at GABAC receptors. For instance, 4-amino-2-methylbutanoic acid and 4-amino-2-chlorobutanoic acid act as weak partial agonists at this receptor subtype.[3]
-
C3-Substitution: In contrast to C2, modifications at the C3 position often lead to a significant decrease or complete loss of activity at GABA receptors.[3]
-
C4-Substitution: The introduction of aryl groups at the C4 position has been explored in the context of analgesics. The nature and position of substituents on the aryl ring are critical for analgesic activity. For example, in a series of 4-amino-4-arylcyclohexanones, para-methyl and para-bromo substitutions on the phenyl ring resulted in the most potent compounds.[4]
Modification of the Ester Group
The ester moiety of this compound plays a crucial role in its ability to penetrate the blood-brain barrier. Studies on various aliphatic and steroid esters of GABA have demonstrated that increasing the lipophilicity of the ester group can significantly enhance brain uptake.
| Ester Derivative of GABA | Relative Brain Uptake (compared to GABA) | CNS Depressant Activity |
| 1-Butyl ester | 74-fold increase | Inactive |
| Linolenyl ester | 2-fold increase | Inactive |
| Cholesteryl ester | 25-fold increase | Active |
| Dexamethasone ester | 81-fold increase | Inactive |
Interestingly, increased brain uptake does not always correlate with CNS depressant activity. The pharmacological effect is also dependent on the rate of hydrolysis of the ester to release GABA within the CNS.
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
Objective: To determine the potency of compounds in inhibiting the uptake of GABA into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosome-rich (P2) fractions are prepared from rat brain homogenates by differential centrifugation.
-
Assay: Aliquots of the P2 fraction are pre-incubated with various concentrations of the test compounds.
-
GABA Uptake: The uptake reaction is initiated by the addition of [3H]GABA.
-
Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Methodology:
-
Animal Model: Male mice or rats are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At the time of predicted peak effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.
Visualizations
References
- 1. This compound|GABA Derivative|Research Chemical [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of Methyl 4-aminobutanoate analogs with target proteins.
A Comparative Guide to the Molecular Docking of GABA Analogs with Key Neurological Targets
This guide provides a comparative analysis of molecular docking studies of various gamma-aminobutyric acid (GABA) analogs, including derivatives of methyl 4-aminobutanoate, with their target proteins, primarily GABA receptors and GABA aminotransferase. The data and protocols presented are synthesized from multiple in silico studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from various docking studies, offering a comparison of the binding affinities of different GABA analogs and other compounds with their respective protein targets. Lower binding energy or docking scores typically indicate a more favorable interaction.
| Ligand/Analog | Target Protein | Docking Score / Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Kaempferol | GABAa Receptor | -9.2 | Not Reported | [1] |
| Lorazepam (Reference) | GABAa Receptor | -9.1 | Not Reported | [1] |
| Rosmarinic Acid | GABAa Receptor | -8.8 | Not Reported | [1] |
| OXB2 | GABAA Receptor (α1 isoform) | -7.2 | Not Reported | [2] |
| Caffeic acid | GABAa Receptor | -7.0 | Not Reported | [1] |
| Eugenol | GABAa Receptor | -6.9 | Not Reported | [1] |
| Rutin | GABA type A Receptor | -2.68 | Not Reported | [3] |
| Compound A07 | GABA Aminotransferase (GABA-AT) | Not Reported | Strong Interaction | [4] |
| Compound B07 | GABA Aminotransferase (GABA-AT) | Not Reported | Strong Interaction | [4] |
| Compound D08 | GABA Aminotransferase (GABA-AT) | Not Reported | Strong Interaction | [4] |
| Compound H08 | GABA Aminotransferase (GABA-AT) | Not Reported | Strong Interaction | [4] |
| GABA Derivatives (general) | 4-aminobutyrate transaminase | Up to -8.34 | Low Ki values indicate efficiency | [5] |
Experimental Protocols: A Synthesized Approach
The methodologies cited in the reviewed studies for molecular docking of GABA analogs share a common workflow. This section provides a detailed, synthesized protocol that represents a typical in silico docking experiment.
2.1. Protein Preparation The three-dimensional crystal structure of the target protein is retrieved from a protein structure database like the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges (e.g., Kollman charges). For proteins where the crystal structure is not available, homology modeling is used to predict the 3D structure using a template with high sequence similarity.[6]
2.2. Ligand Preparation The 3D structures of the this compound analogs and other ligands are generated and optimized to their lowest energy conformation. This step is crucial for ensuring that the ligand's geometry is realistic.
2.3. Molecular Docking Automated molecular docking is performed using software such as AutoDock, Molegro Virtual Docker, or AutoDock Vina.[1][6][7] The process involves defining a grid box that encompasses the active site of the target protein. The docking algorithm then explores a multitude of possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose. The conformation with the lowest binding energy is typically considered the most probable binding mode.
2.4. Analysis of Docking Results The results are analyzed to identify the best-docked conformation based on binding energy and the formation of interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. Visualization tools like PyMOL, Chimera USCF, and Discovery Studio are used to inspect the protein-ligand complexes and the nature of the interactions.[2]
Visualizations
The following diagrams illustrate a generalized workflow for molecular docking studies and a simplified GABAergic signaling pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. <i>In silico</i> analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-aminobutanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-aminobutanoate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. This compound is known to cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.[1][2] |
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical disposal is to prevent environmental contamination and ensure the safety of all personnel. For this compound, the following rules are absolute:
-
Do NOT dispose of this chemical down the drain.[3]
-
Do NOT dispose of this chemical in the regular trash.[3]
-
Do NOT allow the chemical to be released into the environment.[4]
-
Do NOT dispose of hazardous waste by evaporation.[5]
The required method for disposal is through a licensed and approved chemical waste disposal company or plant.[1][3][6]
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound waste.
-
Segregation and Storage :
-
Store waste this compound in a designated, compatible, and properly sealed container.[3][7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date the waste was first added to the container.[7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
-
-
Waste Collection :
-
Documentation :
-
Disposal of Empty Containers :
-
Only containers with minimal residual amounts of the chemical should be considered for rinsing. If solids or sludge remain, the container must be disposed of as hazardous waste.[7]
-
Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5][7]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container in accordance with institutional guidelines.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 4-アミノ酪酸メチル 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. fishersci.com [fishersci.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Handling Guide for Methyl 4-aminobutanoate Hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal information for the handling of Methyl 4-aminobutanoate Hydrochloride (CAS No: 13031-60-2) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3][4]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
-
P271: Use only outdoors or in a well-ventilated area.[1][2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[4][5] | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[2][3][5] | To prevent skin contact and irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[2][3][4] | To prevent respiratory tract irritation from dust or aerosols.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4][5]
-
Facilities should be equipped with an eyewash station and a safety shower.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring emergency equipment is accessible.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood or a ventilated balance enclosure to minimize dust generation.[1][5]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work surface and any equipment used.
-
Storage: Store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][4][5]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4]
The following diagram outlines the workflow for responding to an accidental spill.
Caption: Workflow for handling an accidental chemical spill.
Disposal Plan
Proper disposal of this compound hydrochloride and its containers is imperative to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[1][4][6][7] Waste is classified as hazardous and must be disposed of in accordance with federal, state, and local regulations.[1][6]
-
Contaminated Packaging: Do not reuse empty containers.[1] Dispose of contaminated packaging as unused product in a hazardous or special waste collection point.[6]
Physicochemical Properties
The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C5H12ClNO2 | [1] |
| Molecular Weight | 153.61 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 120-127 °C | [1] |
| Purity | ≥98% | [1][8] |
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Methyl 4-aminobutyrate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
